Product packaging for Dynorphin A (1-9)(Cat. No.:CAS No. 77259-54-2)

Dynorphin A (1-9)

Cat. No.: B1586945
CAS No.: 77259-54-2
M. Wt: 1137.3 g/mol
InChI Key: CZWWJMLXKYUVTQ-VCZUSBFASA-N
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Description

Classification and Context within Neuropeptide Families

Dynorphin (B1627789) A (1-9) is classified as an endogenous opioid peptide, a subgroup of neuropeptides. frontiersin.org Neuropeptides are a diverse class of signaling molecules in the nervous system that modulate a wide range of biological effects. frontiersin.org The endogenous opioid system is comprised of four main families of peptides: enkephalins, endorphins, dynorphins, and nociceptin/orphanin FQ. wustl.edumdpi.com Each family is derived from a distinct precursor protein: proenkephalin, proopiomelanocortin (POMC), prodynorphin (PDYN), and pronociceptin, respectively. mdpi.com

Dynorphins, including the (1-9) fragment, primarily exert their effects by binding to the kappa-opioid receptor (KOR), a G-protein-coupled receptor. frontiersin.orgeurogentec.com While dynorphins show a preference for the KOR, they can also interact with mu-opioid (MOR) and delta-opioid (DOR) receptors, albeit with lower affinity. wustl.eduguidetopharmacology.org The interaction of Dynorphin A (1-9) and its parent peptides with these receptors initiates intracellular signaling cascades that modulate neuronal activity and neurotransmitter release. wikipedia.orgresearchgate.net

Prodynorphin Gene Expression and Post-Translational Processing

The biosynthesis of Dynorphin A (1-9) begins with the transcription and translation of the prodynorphin (PDYN) gene. mdpi.comnih.gov The PDYN gene encodes the precursor protein prodynorphin, which undergoes a series of post-translational modifications to yield several biologically active peptides. nih.govresearchgate.net

The prodynorphin precursor protein contains the sequences for several opioid peptides, including dynorphin A, dynorphin B, and α- and β-neoendorphin. wikipedia.orgnih.gov Following its synthesis, prodynorphin is transported through the secretory pathway, where it is subjected to proteolytic cleavage by specific enzymes. nih.gov This processing can result in a variety of peptides of different lengths, each with potentially distinct biological activities. researchgate.netsci-hub.se For instance, in addition to the primary dynorphin peptides, "big dynorphin," a 32-amino acid peptide containing the sequences of both dynorphin A and dynorphin B, can also be generated if processing is incomplete. wikipedia.org

The distribution of prodynorphin-derived peptides is widespread throughout the central nervous system, with high concentrations found in the hypothalamus, hippocampus, and spinal cord. wikipedia.orgsci-hub.se This distribution suggests their involvement in a broad range of neurological functions.

The proteolytic processing of prodynorphin is primarily carried out by a family of enzymes known as proprotein convertases (PCs). nih.govnih.gov These enzymes are subtilisin-like endoproteases that cleave precursor proteins at specific sites, typically at pairs of basic amino acid residues. bioscientifica.com

Proprotein convertase 2 (PC2) plays a crucial role in the processing of prodynorphin. wikipedia.orgfrontiersin.orgnih.gov PC2 is co-localized with prodynorphin in secretory vesicles and is responsible for cleaving the precursor to produce dynorphin A (1-17), dynorphin B, and α-neoendorphin. nih.govresearchgate.net Studies have shown that PC2 can cleave at both paired and single basic residues within the prodynorphin sequence. nih.govresearchgate.net The activity of PC2 can be enhanced by the presence of carboxypeptidases, which remove the basic residues from the newly formed C-terminus of the cleaved peptides. nih.govbioscientifica.com

Dynorphin A (1-9) is a major biotransformation product of the larger Dynorphin A (1-17) peptide. researchgate.net Its amino acid sequence is Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg. The generation of this shorter fragment is a result of further enzymatic degradation of Dynorphin A (1-17). researchgate.net

While shorter than its parent peptide, Dynorphin A (1-9) retains significant biological activity. uq.edu.au It demonstrates potent activation of the kappa-opioid receptor. uq.edu.au Interestingly, shorter fragments of dynorphin, including Dynorphin A (1-9), may also gain affinity for mu- and delta-opioid receptors, suggesting a broader range of action than the longer forms. guidetopharmacology.org The generation of various dynorphin fragments with differing receptor affinities and potencies highlights the complexity of the dynorphin system and its capacity for nuanced regulation of physiological processes. researchgate.netuq.edu.au

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H84N18O11 B1586945 Dynorphin A (1-9) CAS No. 77259-54-2

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H84N18O11/c1-5-30(4)42(48(79)68-37(49(80)81)16-11-23-62-52(58)59)70-45(76)36(15-10-22-61-51(56)57)66-44(75)35(14-9-21-60-50(54)55)67-46(77)38(24-29(2)3)69-47(78)39(26-31-12-7-6-8-13-31)65-41(73)28-63-40(72)27-64-43(74)34(53)25-32-17-19-33(71)20-18-32/h6-8,12-13,17-20,29-30,34-39,42,71H,5,9-11,14-16,21-28,53H2,1-4H3,(H,63,72)(H,64,74)(H,65,73)(H,66,75)(H,67,77)(H,68,79)(H,69,78)(H,70,76)(H,80,81)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t30-,34-,35-,36-,37-,38-,39-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWWJMLXKYUVTQ-VCZUSBFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H84N18O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1137.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77259-54-2
Record name Dynorphin A (1-9)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077259542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Receptor Pharmacology and Binding Profiles of Dynorphin a 1 9

Opioid Receptor Interactions

Kappa Opioid Receptor (KOR/KOP) Affinity and Selectivity

Dynorphin (B1627789) A (1-9) is recognized for its preferential and high affinity for the kappa opioid receptor (KOR). researchgate.net This interaction is central to its biological activities, which include modulation of pain, mood, and addiction pathways. researchgate.net

Dynorphin A and its related fragments are considered the primary endogenous ligands for the KOR. guidetopharmacology.orgwikipedia.org The structure of Dynorphin A (1-9) is crucial for this specific interaction. Studies have shown that the N-terminal tyrosine residue is essential for its biological activity, as its removal abolishes its effects. oup.com The charged basic residues, such as arginine, in the C-terminal domain of longer dynorphin peptides are thought to be important for kappa receptor selectivity. nih.gov While shorter fragments like Dynorphin A (1-9) have lower KOR potencies and selectivity compared to their full-length counterparts, they still exhibit a clear preference for this receptor. nih.gov

Upon binding to the KOR, a G-protein-coupled receptor, Dynorphin A (1-9) acts as an agonist, initiating intracellular signaling cascades. wikipedia.org This activation typically involves the inhibition of adenylyl cyclase, leading to reduced levels of cyclic adenosine (B11128) monophosphate (cAMP), and the modulation of ion channels. In functional assays, Dynorphin A (1-9) has demonstrated potent and efficacious agonism at the KOR. nih.govuq.edu.au For instance, in HEK-fKOP cells, Dynorphin A (1-9) displayed similar potency to the full-length Dynorphin A (1-17). uq.edu.au

Table 1: Functional Potency of Dynorphin Fragments at the Kappa Opioid Receptor

Compound IC50 (cAMP Inhibition)
Dynorphin A (1-9) Potent, similar to Dynorphin A (1-17) uq.edu.au
Dynorphin A (1-6) Limited activity uq.edu.au
Dynorphin A (1-7) Similar potency to Dynorphin A (1-17) uq.edu.au
Dynorphin A (1-17) Potent uq.edu.au

Data from studies on transfected HEK cells expressing the kappa opioid receptor. uq.edu.au

The kappa opioid receptor system is thought to have subtypes, primarily designated as K1 and K2, based on pharmacological binding studies. wikipedia.orgnih.govoup.com While only one gene for the KOR has been cloned, these subtypes may arise from interactions with other membrane-associated proteins. wikipedia.org Dynorphin peptides are generally considered K1 agonists. guidetopharmacology.org However, the precise interaction of Dynorphin A (1-9) with these putative subtypes is an area of ongoing investigation. Some studies suggest that dynorphin A binds to both K1a and K1b putative subtypes. oup.com

Agonist Activity and Functional Efficacy

Mu Opioid Receptor (MOR/MOP) Affinity and Modulatory Capacity

While Dynorphin A (1-9) shows a preference for the KOR, it also possesses affinity for the mu-opioid receptor (MOR). guidetopharmacology.orgmedchemexpress.com However, its affinity for the MOR is generally lower than for the KOR. frontiersin.org Some research indicates that while not highly selective, dynorphin A does have MOR agonist activity. wisc.edu Truncated forms of dynorphin, including Dynorphin A (1-9), have affinities for the MOR that suggest a potential role as natural ligands for this receptor, although they are not selective. guidetopharmacology.org In transfected HEK-fMOP cells, Dynorphin A (1-9) did produce a concentration-dependent inhibition of cAMP, although with lower potency compared to its action at the KOR. uq.edu.au

Delta Opioid Receptor (DOR/DOP) Affinity and Modulatory Capacity

Dynorphin A (1-9) also interacts with the delta-opioid receptor (DOR), albeit with lower affinity compared to the KOR. frontiersin.org Enzymatic processing of shorter dynorphin fragments, including Dynorphin A (1-9), can yield smaller peptides like [Leu⁵]enkephalin, which can then interact with DORs. In functional assays using transfected HEK-fDOP cells, Dynorphin A (1-9) was found to be the most potent among the tested dynorphin fragments (1-6, 1-7, 1-9, and 1-17). uq.edu.au

Table 2: Opioid Receptor Binding Profile of Dynorphin A (1-9)

Receptor Affinity/Activity Reference
Kappa Opioid Receptor (KOR) High affinity, potent agonist researchgate.netnih.govuq.edu.au
Mu Opioid Receptor (MOR) Lower affinity, agonist activity guidetopharmacology.orguq.edu.aufrontiersin.orgwisc.edu
Delta Opioid Receptor (DOR) Lower affinity, potent agonist among fragments uq.edu.aufrontiersin.org

Comparative Receptor Selectivity and Potency across Opioid Receptor Types

Dynorphin A (1-9) is an endogenous opioid peptide that, like its parent molecule, interacts with multiple opioid receptor types but displays a distinct profile of selectivity and potency. It is recognized primarily for its preference for the kappa-opioid receptor (KOR). However, it also possesses the ability to bind to the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), albeit with different affinities.

The peptide's affinity for the KOR is in the high nanomolar to sub-nanomolar range, establishing it as a potent ligand for this receptor. Its selectivity for KOR over MOR and DOR is a key feature of its pharmacological profile, though it is considered less selective than some synthetic KOR agonists. Studies in transfected HEK cells have quantified the functional potency (IC50) of Dynorphin A (1-9) at all three receptor subtypes, revealing a notable potency at the DOR as well. In one study, Dynorphin 1-9 was the most potent of the tested fragments at the DOR. The interaction with multiple opioid receptors suggests that the physiological effects of Dynorphin A (1-9) are complex and may result from the integrated activation of KOR, MOR, and DOR.

Table 1: Comparative Opioid Receptor Potency of Dynorphin A (1-9) This table provides functional potency data (IC50) from studies in transfected HEK cells expressing specific opioid receptors.

CompoundKOR IC50 (nM)MOR IC50 (nM)DOR IC50 (nM)
Dynorphin A (1-9)~10-100~230~1-10

Data sourced from functional assays measuring cAMP inhibition in transfected HEK cells. Values are approximate ranges derived from graphical data and comparative statements in the source.

Non-Opioid Receptor Interactions

Beyond its role as an opioid peptide, Dynorphin A (1-9) and its parent molecules engage with non-opioid receptor systems, significantly broadening their physiological impact. These interactions are not mediated by the classic opioid receptor family and are insensitive to opioid antagonists like naloxone.

N-Methyl-D-Aspartate Receptor (NMDA-R) Modulation

A significant non-opioid action of dynorphins is the modulation of the N-Methyl-D-Aspartate Receptor (NMDA-R), a key player in excitatory neurotransmission. This interaction is implicated in various neurological processes and is distinct from its opioid-mediated effects.

Direct Binding and Allosteric Modulation

Research has demonstrated that Dynorphin A can directly interact with the NMDA receptor complex. This interaction occurs at a site distinct from the glutamate (B1630785) or glycine (B1666218) binding sites and is considered a form of allosteric modulation. Dynorphin A inhibits NMDA receptors through this allosteric mechanism, which does not alter the EC50 value of NMDA, indicating a non-competitive interaction. The peptide appears to bind preferentially to the NMDA receptor when it is in a closed or desensitized state.

Alteration of Excitatory Amino Acid Neurotransmission

Dynorphin A can indirectly modulate NMDA receptor activity by altering excitatory amino acid neurotransmission. Studies have shown that the application of Dynorphin A can trigger a localized, dose-dependent release of the excitatory amino acids glutamate and aspartate. By increasing the concentration of these primary NMDA receptor agonists in the synapse, dynorphin can indirectly potentiate NMDA receptor activity and downstream excitatory signaling.

Mechanisms of Interaction (e.g., Glycine Site, NR1 Subunit)

The molecular mechanism for the direct interaction between dynorphins and the NMDA receptor has been investigated in detail. Evidence strongly points to a direct, non-covalent binding interaction between the positively charged arginine residues of the dynorphin peptide and a conserved, negatively charged epitope within the NR1 subunit of the NMDA receptor. This specific sequence on the NR1 subunit (containing adjacent glutamate and aspartate residues) acts as a binding site for Dynorphin A. While some studies have suggested that dynorphin's effects on the NMDA receptor can be influenced by glycine concentrations, the primary mechanism is understood to be the direct binding to the NR1 subunit, which in turn allosterically modulates receptor function.

Acid-Sensing Ion Channel (ASIC) Modulation

While longer dynorphin peptides, such as Dynorphin A (1-17) and Big Dynorphin, have been shown to modulate the activity of Acid-Sensing Ion Channels (ASICs) by directly interacting with the channel to limit steady-state desensitization, specific research detailing the interaction of the Dynorphin A (1-9) fragment with ASICs is not extensively documented in the reviewed scientific literature. Therefore, a definitive statement on the direct modulatory activity of Dynorphin A (1-9) at ASICs cannot be conclusively made based on available sources.

Specificity for ASIC1a Activity

Acid-Sensing Ion Channel 1a (ASIC1a) is a proton-gated cation channel involved in a variety of physiological and pathological processes, including pain, neurotransmission, and neuronal cell death. biorxiv.orgresearchgate.net The interaction of dynorphins with ASIC1a has been a subject of research, with studies indicating that the larger precursor, big dynorphin, is a highly potent modulator of ASIC1a activity. biorxiv.orgresearchgate.net Big dynorphin can rescue ASIC1a from proton-induced steady-state desensitization, thereby enhancing acidosis-induced currents. biorxiv.org

In contrast, Dynorphin A (1-17) has been shown to be approximately 1000-fold less potent than big dynorphin in its modulation of ASIC1a. biorxiv.org While direct, specific data on the 1-9 fragment is limited, the existing research suggests that the structural components of the larger dynorphin peptides are critical for high-affinity interaction with ASIC1a. The modulation of ASIC1a by dynorphins appears to be independent of opioid or bradykinin (B550075) receptors. researchgate.net

Bradykinin Receptor (BR) Activation

A significant non-opioid mechanism of action for Dynorphin A is its ability to activate bradykinin receptors. u-tokyo.ac.jpnih.govwikipedia.org This interaction is particularly noteworthy as it links the dynorphin system to inflammatory and pain pathways typically associated with the kallikrein-kinin system. scielo.br Research has demonstrated that dynorphin-mediated activation of bradykinin receptors can lead to neural excitation and the maintenance of neuropathic pain states. u-tokyo.ac.jpnih.govresearchgate.net This action is distinct from its opioid receptor-mediated effects and can be initiated by dynorphin fragments that lack the N-terminal tyrosine residue necessary for opioid receptor activation. wikipedia.org

Both the bradykinin B1 and B2 receptor subtypes are implicated in the actions of Dynorphin A. u-tokyo.ac.jpnih.govresearchgate.net The B2 receptor is constitutively expressed in various tissues, while the B1 receptor is often upregulated during tissue injury and inflammation. scielo.br Studies have shown that blockade of either the B1 or B2 receptor can reverse the pronociceptive (pain-promoting) effects induced by spinal administration of dynorphin. u-tokyo.ac.jpnih.govresearchgate.net This suggests that Dynorphin A can act as an agonist at both receptor subtypes to produce its excitatory effects. u-tokyo.ac.jpnih.gov The interaction appears to be direct, as dynorphin induces responses in cells expressing these receptors. u-tokyo.ac.jp

Receptor SubtypeRole in Dynorphin A ActionEffect of Blockade
Bradykinin B1 Receptor Mediates pronociceptive effects of Dynorphin A.Reverses persistent neuropathic pain sustained by endogenous dynorphin. u-tokyo.ac.jpnih.govresearchgate.net
Bradykinin B2 Receptor Mediates pronociceptive effects of Dynorphin A.Reverses persistent neuropathic pain sustained by endogenous dynorphin. u-tokyo.ac.jpnih.govresearchgate.net

A key consequence of Dynorphin A's activation of bradykinin receptors is the induction of calcium influx in sensory neurons. u-tokyo.ac.jpnih.govresearchgate.net This increase in intracellular calcium is mediated by the opening of voltage-sensitive calcium channels (VSCCs). u-tokyo.ac.jpwikipedia.org Specifically, research has identified the involvement of L-type and P/Q-type VSCCs in this process. u-tokyo.ac.jp The influx of calcium through these channels contributes to the neuronal excitation and hyperalgesia associated with non-opioid dynorphin activity. u-tokyo.ac.jp This signaling pathway is distinct from the primary pathway activated by bradykinin itself, which typically involves Gq/11 protein coupling and the phospholipase C pathway to mobilize intracellular calcium stores. nih.gov The dynorphin-induced calcium influx, however, appears to be dependent on a PKA-dependent pathway. u-tokyo.ac.jp

Involvement of B1 and B2 Receptor Subtypes

Integrin Mac-1 (αMβ2, CD11b/CD18) in Peripheral Cells

Beyond its role in the nervous system, Dynorphin A has been identified as a novel ligand for the integrin Mac-1 (also known as αMβ2, CD11b/CD18) on peripheral immune cells. nih.govnih.gov Mac-1 is a multi-ligand receptor crucial for various leukocyte functions, including migration, adhesion, and phagocytosis during an immune-inflammatory response. nih.govfrontiersin.org

The interaction between Dynorphin A and Mac-1 is independent of opioid receptors and appears to be a key mechanism for the immunomodulatory effects of this peptide. nih.gov Studies have shown that immobilized Dynorphin A can support the adhesion of Mac-1-expressing cells. nih.gov Furthermore, Dynorphin A can induce a potent migratory response in leukocytes that express Mac-1 and can enhance Mac-1-mediated phagocytosis. nih.govnih.gov This suggests that through its binding to Mac-1, Dynorphin A can directly influence the activity of immune cells like neutrophils and monocytes/macrophages. nih.gov

G Protein-Coupled Receptor (GPCR) Signaling Pathways

The interaction of Dynorphin A (1-9) with the KOR predominantly activates signaling pathways mediated by heterotrimeric G proteins. nih.govfrontiersin.org This activation is a key mechanism through which dynorphins influence neurotransmission. medchemexpress.com

Upon agonist binding, the KOR, like other opioid receptors, couples to pertussis toxin-sensitive Gi/o proteins. nih.govnih.govoup.com This coupling facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. nih.govumich.edu Both dissociated components then interact with and modulate various intracellular effector systems. The activated Gαi/o subunit primarily inhibits adenylyl cyclase, while the Gβγ subunits can modulate the activity of ion channels. nih.govumich.edu Structural studies have revealed that the "L5R6R7I8R9" sequence of dynorphin A interacts with negatively charged residues in the extracellular region of the KOR, which is crucial for G-protein signaling. oup.com

Sustained activation of the KOR by agonists like Dynorphin A can lead to receptor phosphorylation by G protein-coupled receptor kinases (GRKs). nih.govnih.gov This phosphorylation event increases the receptor's affinity for β-arrestin proteins. mdpi.comnih.gov The recruitment of β-arrestin to the phosphorylated receptor can lead to several downstream consequences, including receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades. mdpi.comfrontiersin.orgacs.org While some dynorphin peptides are potent recruiters of β-arrestin, studies have shown that Dynorphin A (1-9) is a moderately biased agonist, suggesting a degree of preference for G protein signaling over β-arrestin recruitment. researchgate.net This biased agonism, or functional selectivity, implies that different dynorphin fragments can stabilize distinct receptor conformations, leading to varied intracellular signaling profiles. mdpi.com

In addition to the canonical Gi/o pathway, the KOR has been reported to signal through other G proteins, such as Gz and G16. nih.gov Gz proteins are expressed in the brain and can be involved in neuronal signaling. nih.gov The coupling of the KOR to these alternative G proteins suggests a greater complexity and diversity in its signaling capabilities, allowing for a wider range of cellular responses to dynorphin peptides. nih.govresearchgate.netunife.it

A primary and well-characterized downstream effect of Dynorphin A (1-9) binding to the KOR is the inhibition of adenylyl cyclase. umich.edu This enzyme is responsible for the synthesis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. umich.edu By inhibiting adenylyl cyclase, Dynorphin A (1-9) effectively reduces intracellular cAMP levels. elifesciences.orgnih.gov This inhibition of the cAMP pathway is a hallmark of KOR activation and has been demonstrated in various cell-based assays, including those using human embryonic kidney (HEK) 293 cells expressing the KOR. medchemexpress.comuq.edu.au The potency of different dynorphin fragments in inhibiting cAMP production can vary. uq.edu.au For instance, research has shown that Dynorphin A (1-9) is more potent than Dynorphin A (1-6) but may have similar potency to other fragments like Dynorphin A (1-7) and Dynorphin A (1-17) in certain cellular contexts. uq.edu.au

Table 1: Potency of Dynorphin Fragments in cAMP Inhibition

CompoundCell LineAssayPotency (IC50/EC50)Reference
Dynorphin A (1-9)HEK-fDOPcAMP InhibitionMore potent than Dynorphin 1-6 and SNC80 uq.edu.au
Dynorphin A (1-9)HEK-fKOPcAMP InhibitionSimilar potency to Dynorphin 1-7 and 1-17 uq.edu.au
Dynorphin ACHO-KORcAMP InhibitionEC50 = 0.41 nM medchemexpress.com

This table is interactive. Click on the headers to sort the data.

Non-Canonical and Kinase Signaling Pathways

Beyond the classical G protein-mediated pathways, Dynorphin A (1-9) and other KOR agonists can activate non-canonical signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathways. nih.gov

Activation of the KOR can trigger the phosphorylation and activation of several members of the MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). nih.govnih.gov This activation can occur through both G protein-dependent and β-arrestin-dependent mechanisms. drugbank.comnih.gov The ERK pathway, in particular, has been implicated in the cellular effects of dynorphins. frontiersin.org Studies have shown that KOR activation can lead to the phosphorylation of ERK. frontiersin.orgfrontiersin.org This activation of MAPK cascades adds another layer of complexity to dynorphin signaling, contributing to a wide array of cellular and behavioral responses. nih.govwikipedia.org For example, the activation of p38 MAPK has been linked to some of the aversive effects associated with KOR activation. wikipedia.orgjneurosci.org

Intracellular Signaling Cascades and Cellular Mechanisms

Dynorphin (B1627789) A can trigger intracellular signaling cascades that lead to apoptosis, with the p38 mitogen-activated protein kinase (p38-MAPK) and caspase-3 playing pivotal roles. In cultured striatal neurons, exposure to toxic concentrations of dynorphin A (≥ 10 nM) leads to the activation of p38-kinase. imrpress.com This activation appears to be a critical step for the subsequent activation of caspase-3, a key executioner enzyme in apoptosis. imrpress.com The connection between p38-kinase and caspase-3 activation is further supported by the observation that the phosphorylation levels of p38-kinase coincide with caspase-3 activation and the translocation of cytochrome c from the mitochondria to the cytosol. imrpress.com

Experimental evidence using selective inhibitors has clarified the necessity of p38-kinase in this pathway. The use of the p38-kinase inhibitor SB203580 was shown to block dynorphin A-induced caspase-3 activation. imrpress.com In contrast, inhibitors of JNK (c-Jun N-terminal kinases), which are also activated by dynorphin A, did not prevent caspase-3 activation, indicating that p38-kinase, but not JNK, is essential for this specific apoptotic pathway. imrpress.com Furthermore, the involvement of caspase-3 is confirmed by studies where the caspase-3 inhibitor DEVD-fmk significantly reduced dynorphin-induced death of striatal neurons in vitro. imrpress.com

The upstream events leading to p38-kinase activation by dynorphin A in striatal neurons are largely mediated by AMPA/kainate receptors. The AMPA receptor antagonist CNQX can block the dynorphin-induced increases in caspase-3 activity. imrpress.com This suggests a mechanism where dynorphin A's excitotoxic effects, mediated through ionotropic glutamate (B1630785) receptors, trigger the stress-activated p38-MAPK pathway, culminating in caspase-dependent cell death. imrpress.com

Experimental Finding Model System Key Molecules Involved Outcome Reference
Dynorphin A (≥ 10 nM) activates p38-kinase and caspase-3.Cultured mouse striatal neuronsDynorphin A, p38-kinase, Caspase-3, Cytochrome cCoincided activation of p38-kinase and caspase-3, and cytochrome c release. imrpress.com
Inhibition of p38-kinase with SB203580.Cultured mouse striatal neuronsSB203580, Dynorphin A, p38-kinase, Caspase-3Attenuated dynorphin-induced caspase-3 activation. imrpress.com
Inhibition of caspase-3 with DEVD-fmk.Cultured mouse striatal neuronsDEVD-fmk, Dynorphin A, Caspase-3Significantly attenuated dynorphin-induced neuronal death. imrpress.com
Blockade of AMPA receptors with CNQX.Cultured mouse striatal neuronsCNQX, Dynorphin A, Caspase-3Blocked the increase in caspase-3 activity induced by dynorphin. imrpress.com

The dynorphin system, particularly through the activation of the kappa-opioid receptor (KOR), is implicated in the proliferation of astrocytes, a process also mediated by the p38-MAPK pathway. wikipedia.orgfrontiersin.org This mechanism is particularly relevant in the context of neuropathic pain, where endogenous dynorphin is released and promotes KOR-dependent activation and proliferation of astrocytes. frontiersin.org Studies have shown that in models of neuropathic pain, such as spinal nerve ligation, the dynorphin-KOR system mediates astrocyte proliferation via the activation of p38 MAPK. wikipedia.orgjneurosci.orgjneurosci.org

This activation of non-neuronal cells like astrocytes is increasingly recognized as a significant factor in chronic pain states. jneurosci.org The proliferation of spinal cord astrocytes, driven by dynorphin-mediated p38 activation, is thought to contribute to the maintenance of neuropathic pain symptoms like allodynia and hyperalgesia. frontiersin.org Interestingly, while classic KOR agonists like U50,488 induce p38-MAPK phosphorylation and subsequent astrocyte proliferation, newer compounds have been developed that can act as KOR agonists without activating this specific pathway, highlighting the potential for biased agonism in therapeutic development. frontiersin.org Spinal astrocytes themselves are a source of dynorphins, expressing and secreting peptides like dynorphin A and dynorphin B, which can then act in an autocrine or paracrine fashion to influence spinal pain processing. nih.gov

Condition Key Molecules/Receptors Cellular Effect Associated Outcome Reference
Neuropathic Pain ModelsEndogenous Dynorphin, KOR, p38 MAPKAstrocyte activation and proliferationContributes to allodynia and hyperalgesia frontiersin.org
Sciatic Nerve LigationDynorphin, KOR, p38 MAPKProliferation of spinal cord astrocytesEnhancement of neuropathic pain response jneurosci.org
KOR Agonist (U50,488) StimulationU50,488, KOR, p38 MAPKp38 MAPK phosphorylation, Astrocyte proliferationPro-nociceptive signaling frontiersin.org
Astrocyte Stimulation (BzATP, KLA)BzATP, KLASecretion of Dynorphin A and Dynorphin BPotential for autocrine/paracrine signaling in pain nih.gov

The Phosphoinositide 3-kinase (PI3K)/PTEN/Akt (also known as Protein Kinase B or PKB) pathway is another significant signaling cascade being investigated for its role in mediating the effects of dynorphin A. imrpress.comnih.gov This pathway is crucial for regulating cell survival and apoptosis. frontiersin.orgmdpi.com The PI3K/Akt pathway is often seen as a pro-survival pathway, and its activation can counteract apoptotic signals. researchgate.net

Research into the events preceding the activation of p38-kinase in dynorphin-induced apoptosis has pointed towards the involvement of the PI3K/PTEN/Akt cascade. imrpress.comnih.gov Preliminary findings suggest that PI3K is involved in these dynorphin-mediated processes. imrpress.comnih.gov The general mechanism of this pathway involves the activation of PI3K, which phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). frontiersin.org PIP3 then recruits and activates Akt. frontiersin.orgmdpi.com The phosphatase and tensin homolog (PTEN) acts as a negative regulator of this pathway by dephosphorylating PIP3, thus inhibiting Akt activation. frontiersin.org

There is evidence to suggest that dynorphin-induced KOR activation may stimulate the PI3K pathway in striatal neurons, which could represent a neuroprotective mechanism. imrpress.comnih.govresearchgate.net This is consistent with findings that agonists of other opioid receptors, like the mu-opioid receptor, can activate the PI3K pathway to prevent apoptosis. imrpress.comresearchgate.net Ongoing studies are utilizing gain-of-function and loss-of-function genetic approaches to further delineate the specific roles of the downstream targets PTEN and Akt in dynorphin-mediated apoptosis. imrpress.comnih.gov

Pathway Component General Function Potential Role in Dynorphin A Signaling Reference
PI3K (Phosphoinositide 3-kinase) Catalyzes the formation of PIP3, activating Akt.Preliminary findings suggest its involvement in the cascade preceding p38 activation and apoptosis. May also be stimulated by KOR activation for neuroprotection. imrpress.comnih.govresearchgate.net
PTEN (Phosphatase and Tensin Homolog) Dephosphorylates PIP3, inhibiting the PI3K/Akt pathway.Being investigated as a downstream target in dynorphin-mediated apoptosis. imrpress.comnih.govfrontiersin.org
Akt (Protein Kinase B) Phosphorylates numerous downstream targets to promote cell survival.Being investigated as a downstream target in dynorphin-mediated apoptosis. imrpress.comnih.govmdpi.com

Physiological Roles and Homeostatic Functions

Neurotransmission and Synaptic Plasticity Modulation

Dynorphin (B1627789) A (1-9) is a significant modulator of synaptic transmission and plasticity, primarily through its interaction with kappa-opioid receptors (KORs). medchemexpress.com Its actions are complex, influencing both the release of neurotransmitters from presynaptic terminals and the excitability of postsynaptic neurons.

Presynaptic and Postsynaptic Regulatory Mechanisms

Dynorphin peptides, including Dynorphin A (1-9), exert potent regulatory effects at both presynaptic and postsynaptic sites. nih.gov Presynaptically, the activation of KORs by dynorphins typically leads to the inhibition of neurotransmitter release. nih.govinmed.fr This is a key mechanism by which dynorphins control the flow of information in neural circuits. For instance, in the hippocampus, dynorphins released from mossy fibers can inhibit the release of the excitatory neurotransmitter glutamate (B1630785). nih.govinmed.fr This inhibitory action is mediated by the activation of presynaptic KORs, which can lead to a reduction in calcium influx into the presynaptic terminal, a critical step for vesicle fusion and neurotransmitter release. inmed.fr

Postsynaptically, dynorphins can also modulate neuronal activity. Activation of postsynaptic KORs can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. frontiersin.org This results in an efflux of potassium ions, hyperpolarizing the neuron and making it less likely to fire an action potential. In some neuronal populations, such as those in the globus pallidus, dynorphin A has been shown to directly hyperpolarize neurons and decrease their input resistance. nih.gov

Mechanism Location Effect Primary Receptor
Inhibition of Neurotransmitter ReleasePresynapticDecreases release of neurotransmitters like glutamate and GABA. nih.govnih.govKappa-Opioid Receptor (KOR)
Neuronal HyperpolarizationPostsynapticReduces neuronal excitability. nih.govKappa-Opioid Receptor (KOR)

Auto-Inhibitory and Retrograde Inhibition in Neural Circuits

Dynorphins can act in an auto-inhibitory fashion, where the peptide is released from a neuron and then binds to KORs on the same neuron's presynaptic terminals to inhibit further neurotransmitter release. nih.govnih.gov This creates a negative feedback loop that helps to regulate the neuron's own activity. This phenomenon has been observed in the hippocampus, where dynorphins released from mossy fiber terminals can inhibit further glutamate release from those same terminals. nih.gov

Furthermore, dynorphins can function as retrograde messengers. nih.govnih.gov In this scenario, they are released from the dendrites of postsynaptic neurons and travel backward across the synapse to act on presynaptic terminals. nih.govnih.gov This retrograde signaling provides a mechanism for the postsynaptic neuron to influence the activity of its presynaptic inputs. In the dentate gyrus of the hippocampus, for example, dynorphins released from granule cell dendrites can act as retrograde transmitters, providing negative feedback to the presynaptic terminal and inhibiting excitatory neurotransmission. nih.gov

Pain Perception and Antinociception

The dynorphin/KOR system is a well-established modulator of pain perception, exerting its effects at both spinal and supraspinal levels.

Spinal Analgesia Mechanisms

At the spinal cord level, dynorphins play a significant role in modulating the transmission of pain signals. The spinal administration of certain dynorphin peptides can produce acute antinociception, or pain relief. nih.gov Dynorphins released in the spinal cord can inhibit the transmission of nociceptive (pain) information from the periphery to higher brain centers. They achieve this by acting on KORs located on the presynaptic terminals of primary afferent neurons (which carry sensory information from the body) and on postsynaptic spinal cord neurons. This action reduces the release of excitatory neurotransmitters like glutamate and substance P from the primary afferent terminals and hyperpolarizes the postsynaptic neurons, thus dampening the pain signal.

However, the role of dynorphins in the spinal cord is complex. While some dynorphin peptides mediate analgesia through KORs, others, particularly those lacking the N-terminal tyrosine, can produce pain-like states by interacting with non-opioid receptors such as the bradykinin (B550075) and NMDA receptors. nih.govresearchgate.net

Supraspinal Modulatory Actions on Analgesia

Above the spinal cord, in various brain regions, the dynorphin/KOR system also contributes to the modulation of pain. Activation of KORs in brain areas involved in pain processing, such as the periaqueductal gray (PAG), rostral ventromedial medulla (RVM), and amygdala, can produce analgesia. frontiersin.org The dynorphin/KOR system is involved in the descending inhibitory pain pathways that originate in the brainstem and project down to the spinal cord to inhibit incoming pain signals.

Research has shown that KOR agonists are effective analgesics. nih.gov The activation of the KOR in vivo can lead to a range of physiological effects, including analgesia. nih.gov

Stress Response and Emotional Regulation

The dynorphin/KOR system is critically involved in the body's response to stress and the regulation of emotional states. nih.gov During periods of stress, there is an upregulation and release of dynorphins in various brain regions. wikipedia.orgnih.gov

Activation of the dynorphin/KOR system is generally associated with negative emotional states, such as dysphoria and aversion. nih.gov This system is thought to be a key mediator of the negative affective component of stress. For instance, immobilization stress and forced swim stress have been shown to increase the levels of dynorphin A in brain regions like the hippocampus and nucleus accumbens. wikipedia.org

Regulation of Anxiety-like Behaviors

The dynorphin/kappa opioid receptor (KOR) system is extensively distributed throughout the central nervous system and plays a crucial role in modulating mood and emotional behaviors. researchgate.net Activation of this system is implicated in anxiety-like responses. researchgate.net Research indicates that the dynorphin system, particularly within the amygdala and extended amygdala, is involved in fear and anxiety. nih.gov The central nucleus of the amygdala (CeA) is a key brain region where dynorphin and KORs potently modulate neuronal excitability, thereby regulating conditioned threat discrimination and anxiety. eneuro.org

Studies in animal models have shown that broad activation of KORs increases anxiety-like behavior. eneuro.org Conversely, KOR antagonists have demonstrated anxiolytic-like effects. nih.gov This suggests that dynorphin signaling through KORs in the CeA helps to dampen anxiety and promote appropriate responses to threats. eneuro.org Interestingly, while global activation of the KOR system is generally associated with increased anxiety, the specific role of dynorphin within the CeA appears to be more complex, with evidence suggesting it can have anxiolytic effects by promoting threat discrimination. eneuro.org The interplay between dynorphin and other neuropeptides, such as corticotropin-releasing factor (CRF), within the extended amygdala is also critical in the anxiogenic effects of stress. nih.gov

Table 1: Effects of Dynorphin/KOR System on Anxiety-Related Behaviors

Experimental Manipulation Brain Region Observed Effect on Anxiety
Broad KOR activation General Increased anxiety-like behavior eneuro.org
KOR antagonist administration General Anxiolytic-like effects nih.gov
Reduced KOR expression Central Amygdala (CeA) Increased anxiety-like behavior eneuro.org

Contribution to Dysphoria and Psychotomimetic Effects

Activation of the dynorphin/KOR system is strongly associated with negative affective states, including dysphoria and psychotomimetic effects. sciengine.comnih.govnih.govfrontiersin.org In humans, administration of KOR agonists can induce feelings of dysphoria and perceptual distortions. nih.govfrontiersin.orgmdpi.com These effects are thought to be mediated, at least in part, by the interaction of dynorphins with KORs in brain regions associated with mood and reward. nih.gov

The dysphoric effects of dynorphin are linked to its role as an "anti-reward" neurotransmitter. science.blog It can counteract the rewarding effects of substances of abuse and is implicated in the negative emotional states associated with stress and drug withdrawal. nih.gov The psychotomimetic, or psychosis-mimicking, effects of KOR agonists have also been well-documented. sciengine.comnih.gov These effects can include hallucinations and other perceptual disturbances. mdpi.com Interestingly, some research suggests that the dysphoric effects of dynorphin may require the simultaneous activity of corticotropin-releasing hormone (CRH), another stress-related neurotransmitter. science.blog

Learning, Memory, and Cognitive Function

Involvement in Hippocampal and Amygdalar Circuits

Dynorphins are prominently localized in brain regions critical for learning and memory, including the hippocampus and amygdala. jst.go.jpnih.gov The dynorphinergic nervous system is densely distributed in these areas, which are involved in processing stress and emotional information. jst.go.jp In the hippocampus, dynorphins are found in the mossy fibers, which are axons originating from the dentate gyrus granule cells. researchgate.net This localization suggests a role in modulating hippocampal excitability and, consequently, learning and memory processes. researchgate.netnih.gov

The amygdala, a key structure for emotional learning and memory, also has a significant presence of the dynorphin/KOR system. frontiersin.orgnih.gov Dynorphin signaling within the amygdala is involved in the processing of emotional and stress-related information. frontiersin.org Studies have shown that stress can lead to an increase in dynorphin A levels in the amygdala, which can transiently impair learning and memory. jst.go.jp Furthermore, the dynorphin/KOR system in the amygdala interacts with other neuromodulatory systems, like the cholinergic system, to influence motivational drive and reward-seeking behaviors, which are closely tied to learning. researchgate.net

Modulation of Synaptic Plasticity Underlying Memory Formation

Dynorphin A (1-9) plays a significant role in modulating synaptic plasticity, the cellular mechanism that underlies learning and memory. A key form of synaptic plasticity is long-term potentiation (LTP), which is associated with the strengthening of synapses. nih.gov Research has shown that dynorphins can inhibit LTP in the hippocampus, suggesting a mechanism by which they can impair memory formation. nih.gov This inhibitory effect is mediated through the activation of KORs on glutamatergic neurons, which reduces the release of glutamate, an excitatory neurotransmitter essential for LTP induction. nih.govwikipedia.org

In the striatum, another brain region crucial for learning and habit formation, dynorphin selectively suppresses LTP in a specific population of neurons known as direct-pathway spiny projection neurons (dSPNs). nih.gov This modulation of striatal plasticity by dynorphin is believed to be important for cognitive flexibility. nih.gov By counteracting the effects of dopamine (B1211576), which promotes LTP, dynorphin helps to maintain a balance in synaptic strength, preventing excessive or inflexible learning. nih.gov The dysregulation of this system has been implicated in various neurobiological processes, including brain development and neuropathologies like drug addiction. frontiersin.org

Neuroendocrine System Regulation

Influence on Prolactin and Luteinizing Hormone Levels

Dynorphins are known to influence the secretion of several anterior pituitary hormones, demonstrating their role in neuroendocrine regulation. annualreviews.org Specifically, dynorphin A peptides have been shown to have a significant impact on prolactin (PRL) and luteinizing hormone (LH) levels. annualreviews.org

Studies in male rhesus monkeys have demonstrated that intravenous administration of Dynorphin A (1-13) and a related fragment, dynorphin-A(1-10)-amide, significantly increases plasma prolactin levels. nih.gov This effect is rapid, with maximal increases observed within minutes of administration, and can be reversed by the opioid antagonist naloxone. nih.gov The stimulatory effect of dynorphin on prolactin secretion appears to be selective, as the same studies reported no significant effects on other anterior pituitary hormones like LH, follicle-stimulating hormone (FSH), thyrotropin (TSH), and growth hormone (GH) at the doses studied. nih.gov

In contrast to its effect on prolactin, dynorphin generally has a suppressive effect on luteinizing hormone secretion. annualreviews.orgscielo.br This inhibitory role is particularly evident in the regulation of the LH surge, a critical event in the female reproductive cycle. fsu.edu Endogenous opioid peptides, including dynorphins, are important for suppressing LH secretion during certain phases of the reproductive cycle. scielo.br Research in ovariectomized rats has shown that dynorphin plays a role in regulating the LH surge, with this dynorphin originating from a specific population of neurons in the arcuate nucleus of the hypothalamus. fsu.edu

Table 2: Summary of Dynorphin A's Effects on Prolactin and Luteinizing Hormone

Hormone Effect of Dynorphin A Key Research Findings
Prolactin (PRL) Stimulatory Intravenous administration of Dynorphin A (1-13) and its analogs significantly increases plasma PRL levels in male rhesus monkeys. nih.gov This effect is naloxone-reversible. nih.gov Dynorphin is also implicated in the nocturnal prolactin surge. fsu.edu

Suppression of Oxytocin (B344502) Release

Dynorphin peptides, acting as endogenous agonists for the kappa-opioid receptor (KOR), play a significant role in neuromodulation. One of their key functions is the inhibition of oxytocin release from the neurohypophysis (posterior pituitary gland). wikipedia.orgoup.comnih.gov Dynorphin produced in magnocellular oxytocin neurons acts as a negative feedback inhibitor of oxytocin secretion. wikipedia.org This inhibitory action is primarily mediated by KORs located on oxytocin nerve terminals. umich.educapes.gov.br

Research has demonstrated that KOR agonists suppress the electrically evoked release of oxytocin. capes.gov.br Specifically, studies using isolated rat neurohypophysial nerve terminals have shown that dynorphin A fragments can inhibit the release of oxytocin following K+-depolarisation. capes.gov.br For instance, Dynorphin A (1-13) has been reported to suppress oxytocin release in lactating rats, an effect that can be reversed by the opioid antagonist naloxone. annualreviews.org Similarly, Dynorphin A (1-8) has been shown to inhibit the release of oxytocin but not vasopressin. nih.gov This inhibitory effect is frequency-dependent; for example, Dynorphin A (1-8) and Dynorphin A (1-17) significantly reduced oxytocin release at a low stimulus frequency (4 Hz) but were ineffective at higher frequencies (12 or 30 Hz). oup.comnih.gov The degree of inhibition appears to be correlated with the simultaneous release of vasopressin, with which dynorphins are co-localized. oup.comnih.gov This suggests a sophisticated mechanism for the differential regulation of neurohypophysial hormone secretion. nih.gov

Dynorphin Fragment Effect on Oxytocin Release Receptor Implicated Key Findings
Dynorphin A (1-13)SuppressionKappa-opioid receptorInhibits oxytocin release in lactating rats; effect is naloxone-reversible. capes.gov.brannualreviews.org
Dynorphin A (1-8)SuppressionKappa-opioid receptorAttenuates the release of oxytocin but not vasopressin. oup.comnih.govnih.gov
Dynorphin A (1-17)SuppressionKappa-opioid receptorReduces oxytocin release at low stimulation frequencies. oup.comnih.gov

Immune System Modulation

Dynorphin A and its fragments exert considerable influence on the immune system, modulating various functions of leukocytes. These peptides are released by immune cells themselves in inflamed tissues, suggesting a local regulatory loop. nih.govuq.edu.au

Dynorphin A (1-9) has been identified as a stimulant for the directed migration of immune cells, a process known as chemotaxis. nih.gov Studies have shown that both Dynorphin A (1-13) and the shorter Dynorphin A (1-9) fragment stimulate the chemotaxis of human mononuclear cells and neutrophils. nih.gov This effect appears to be mediated through complex receptor interactions. While opioid receptors are present on immune cells, some of the chemotactic effects of Dynorphin A could not be fully blocked by the classic opioid antagonist naloxone, implying the involvement of non-opioid receptors. nih.gov Research has identified the integrin Mac-1 (CD11b/CD18) as a novel non-opioid receptor for Dynorphin A, mediating its chemotactic effects on leukocytes. nih.govnih.gov

Dynorphin A has been shown to enhance the phagocytic activity of macrophages. nih.govnih.gov This enhancement is dose-dependent but, importantly, is not inhibited by naloxone, indicating a non-opioid receptor pathway. nih.gov The mechanism appears to be dependent on intracellular calcium concentrations rather than extracellular calcium. nih.gov Further studies have confirmed that Dynorphin A enhances phagocytosis in a Mac-1 dependent manner. nih.gov

In addition to phagocytosis, dynorphins can trigger degranulation in mast cells, a critical event in allergic and inflammatory responses. nih.gov Specifically, Dynorphin A (1-9) has been shown to be a partial agonist for the Mas-related G-protein Coupled Receptor Member X2 (MRGPRX2), a receptor on mast cells that mediates non-IgE-dependent degranulation. mdpi.comresearchgate.net Activation of MRGPRX2 by ligands like Dynorphin A (1-9) leads to calcium mobilization and subsequent degranulation. mdpi.com

Immune Function Effect of Dynorphin A Fragments Receptor(s) Implicated Key Findings
Leukocyte Chemotaxis Stimulation by Dyn A (1-9) and (1-13)Opioid Receptors, Integrin Mac-1Induces directed migration of mononuclear cells and neutrophils. nih.gov
Phagocytosis Enhancement by Dyn AIntegrin Mac-1Increases macrophage phagocytic activity via a naloxone-insensitive, intracellular calcium-dependent mechanism. nih.govnih.gov
Mast Cell Degranulation Stimulation by Dyn A (1-9)MRGPRX2Acts as a partial agonist, causing calcium mobilization and degranulation. mdpi.comresearchgate.net

Leukocyte Chemotaxis and Migration

Other Homeostatic Contributions

Beyond neuromodulation and immune interactions, Dynorphin A (1-9) is involved in fundamental homeostatic processes, including the regulation of body temperature and energy balance. wikipedia.orgbiosyn.com

Dynorphins play a role in central thermoregulation. wikipedia.orgbiosyn.comnih.gov The administration of kappa-opioid receptor agonists, such as fragments of Dynorphin A, can induce changes in body temperature. Specifically, research in rats has shown that Dynorphin A (1-17) produces a dose-proportional hypothermia (a decrease in body temperature) when delivered into the periaqueductal gray region of the brain. wikipedia.org This hypothermic effect can be prevented by the administration of a KOR antagonist, confirming the receptor's role in this process. wikipedia.org These findings suggest that dynorphin-KOR systems are an integral part of the neural circuitry that controls body temperature. wikipedia.organnualreviews.org

The dynorphin system is implicated in the regulation of appetite and energy storage. wikipedia.org Dynorphins have been described as appetite stimulants. wikipedia.org However, the specific role of different fragments is complex. One study reported that while longer fragments like Dynorphin A (1-10) and (1-13) enhance food intake, the shorter Dynorphin A (1-9) fragment does not share this effect. nih.gov

Research on mice without the gene for dynorphin (knockout mice) revealed no differences in the quantity of food consumed compared to control animals. wikipedia.orgoup.com However, these knockout mice exhibited reduced fat storage, particularly in males, which was attributed to a higher rate of fatty acid oxidation. wikipedia.org Furthermore, the consumption of a high-fat diet has been shown to increase the gene expression of dynorphin in the hypothalamus, a key brain region for appetite control. wikipedia.org This suggests a feedback loop where high-fat foods may increase dynorphin levels, potentially promoting further overeating. wikipedia.org

Homeostatic Function Effect of Dynorphin A Fragments Key Research Findings
Body Temperature Induction of hypothermia (by Dyn A 1-17)KOR agonists induce a dose-dependent decrease in body temperature. wikipedia.organnualreviews.org
Food Intake No stimulation by Dyn A (1-9)Longer fragments of Dynorphin A stimulate feeding, but the (1-9) fragment does not. nih.gov
Fat Storage Indirectly promotes fat storageDynorphin knockout mice have reduced fat mass due to increased fatty acid oxidation. wikipedia.orgoup.com High-fat diets increase hypothalamic dynorphin expression. wikipedia.org

Pathophysiological Involvement and Disease Associations

Neurological and Neurodegenerative Disorders

Spinocerebellar Ataxia Type 23 (SCA23) Pathogenesis

Spinocerebellar Ataxia Type 23 (SCA23) is an autosomal dominant neurodegenerative disorder characterized by a slow, progressive decline in motor coordination and balance. oup.comdnalabsindia.comontosight.ai The root cause of SCA23 has been traced to mutations within the PDYN gene, which encodes the precursor protein prodynorphin. oup.comdnalabsindia.comnih.gov This precursor is subsequently processed into several active opioid peptides, including Dynorphin (B1627789) A. oup.comnih.gov

Research has identified that the majority of mutations causing SCA23 are located in the region of the PDYN gene that codes for Dynorphin A. oup.comnih.govjensenlab.org These genetic variants lead to the production of mutant Dynorphin A peptides. oup.comnih.gov A key aspect of SCA23 pathogenesis is the finding that these mutations result in significantly elevated levels of the mutant Dynorphin A. oup.comresearchgate.net This increase is thought to be due to either a higher rate of peptide production or enhanced stability of the mutant form, leading to its accumulation. oup.comjensenlab.org In vitro studies and analysis of mouse models carrying a SCA23 mutation (R212W in PDYN) have confirmed these persistently elevated levels of mutant Dynorphin A. oup.comresearchgate.net This accumulation is considered cytotoxic and plays a crucial role in the disease's development. oup.comjensenlab.org For instance, a mouse model with the R212W mutation showed a 2.8-fold increase in Dynorphin A peptide levels compared to wild-type mice. researchgate.net

The cerebellum, particularly the Purkinje cells, is a primary site of pathology in SCA23. oup.commdpi.com The elevated levels of mutant Dynorphin A are directly linked to the progressive loss of these critical neurons. oup.com Mouse models of SCA23 exhibit a loss of Purkinje cells, which is a hallmark of the disease in human patients. oup.comnih.gov This cellular degeneration is accompanied by deficits in climbing fibers, which are essential for proper Purkinje cell function. oup.comnih.gov The consequence of this neurodegeneration is a progressive impairment of motor coordination and balance. oup.com Mice with the PDYN mutation display gait deficits and a decline in performance on motor coordination tasks, such as the accelerating Rotarod, mirroring the clinical features observed in SCA23 patients. oup.com

The neurotoxic effects of elevated mutant Dynorphin A extend to the molecular level, significantly impacting neurotransmitter systems. oup.com In the cerebellum of SCA23 mouse models, the pathologically high levels of mutant Dynorphin A coincide with transcriptional dysregulation of both ionotropic and metabotropic glutamate (B1630785) receptors, as well as glutamate transporters. oup.com This disruption of the glutamatergic system, which is vital for normal synaptic transmission and plasticity, leads to altered neuronal excitability. oup.com Some research suggests that the deleterious effects of mutant Dynorphin A may be mediated through non-opioid mechanisms, potentially involving the NMDA receptor, which could potentiate excitatory currents and lead to neuronal cell death. oup.comresearchgate.net This altered neuronal excitability is believed to be a key factor contributing to the initiation and progression of the motor deficits seen in SCA23. oup.com

Associated Purkinje Cell Loss and Motor Dysfunction

Alzheimer's Disease (AD) Etiology and Progression

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of neuritic plaques and neurofibrillary tangles in the brain. ki.se While the primary drivers of AD are believed to be amyloid-beta and tau pathology, evidence suggests a potential role for the dynorphin system in the disease process. ki.senih.gov

Studies of postmortem brain tissue from individuals with AD have revealed significant alterations in the dynorphin system. ki.senih.gov Specifically, robustly elevated levels of Dynorphin A have been observed in the brains of AD patients compared to age-matched controls and individuals with other neurodegenerative conditions like Parkinson's disease. ki.seki.senih.gov This increase in Dynorphin A was not seen for Dynorphin B or another related neuropeptide, nociceptin. ki.senih.gov

Crucially, a direct correlation has been found between the levels of Dynorphin A and the density of neuritic plaques, a key pathological hallmark of AD. ki.senih.govcore.ac.uk This finding suggests a potential link between the upregulation of Dynorphin A and the progression of AD neuropathology. nih.gov The elevated levels of Dynorphin A in AD may be due to increased processing of its precursor, prodynorphin, as levels of the processing enzyme prohormone convertase 2 (PC2) were also found to be increased in AD brains. ki.senih.gov The known non-opioid, neurotoxic capabilities of Dynorphin A have led to the hypothesis that this peptide may contribute to the neurodegeneration seen in Alzheimer's disease. ki.senih.gov However, another study found a significant decrease in Dynorphin A in the cerebrospinal fluid of Alzheimer's patients, suggesting a more complex role for this peptide in the disease. nih.gov

Impact on Glutamatergic Function and Cognitive Deficits

Dynorphin A (1-9) and its parent peptides exert significant influence over glutamatergic neurotransmission, a key process in learning, memory, and cognitive function. nih.govresearchgate.net Under normal physiological conditions, dynorphins can act as modulators, controlling the release of glutamate in brain regions like the hippocampus. nih.govresearchgate.net However, pathological conditions that lead to an overproduction of dynorphins can disrupt this delicate balance, leading to cognitive impairments. nih.govresearchgate.netnih.gov

Research indicates that elevated levels of dynorphin can impair glutamatergic transmission and long-term potentiation, a cellular mechanism underlying learning and memory. nih.gov For instance, studies in animal models have shown that increased dynorphin expression with age is associated with memory deficits. nih.gov This effect is believed to be mediated, at least in part, through the kappa-opioid receptor (KOR), which, when activated, suppresses the presynaptic release of glutamate. nih.gov

Furthermore, the dysregulation of the dynorphin/KOR system is implicated in the cognitive deficits associated with conditions like alcohol use disorder. nih.govresearchgate.net Binge-like ethanol (B145695) exposure has been shown to upregulate dynorphins in the hippocampus, leading to an increase in glutamate overflow and subsequent impairments in spatial learning and memory. nih.govresearchgate.net These deficits can be reversed by the administration of a KOR antagonist, highlighting the critical role of the dynorphin system in these cognitive impairments. nih.govresearchgate.net

The interaction between the dynorphin system and glutamatergic signaling is complex. While KOR activation typically inhibits glutamate release, dynorphin can also paradoxically increase glutamate levels. nih.gov This may occur through the inhibition of GABAergic interneurons, which in turn disinhibits glutamate release. nih.govmdpi.com This dual action underscores the intricate role of dynorphin in modulating synaptic plasticity and cognitive function.

Excitotoxic Neurodegeneration and Neuronal Injury

At supraphysiological concentrations, such as those that can occur following injury or in certain disease states, Dynorphin A and its related peptides can induce excitotoxic neurodegeneration and neuronal injury. researchgate.netnih.gov This neurotoxicity is largely mediated through non-opioid mechanisms, primarily involving the activation of glutamate receptors, including the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. researchgate.netnih.govimrpress.com

The binding of high levels of dynorphin to these receptors triggers a cascade of detrimental events, including excessive calcium influx into neurons. nih.govnih.gov This loss of calcium homeostasis is a critical factor leading to excitotoxic injury and eventual neuronal death. nih.govnih.gov This process of cell death can occur via apoptosis, involving the activation of caspase-3. researchgate.netimrpress.com

It is important to note the dual nature of dynorphin's actions. While high concentrations are neurotoxic through glutamate receptor activation, at physiological levels, dynorphin's activation of KORs can be neuroprotective. researchgate.netnih.gov However, the potent excitotoxic effects of high dynorphin levels are thought to override these protective signals. researchgate.net

Contribution to Allodynia, Neuronal Loss, and Paralysis

The non-opioid, excitotoxic actions of Dynorphin A are directly implicated in the development of debilitating symptoms such as allodynia (pain from a stimulus that does not normally provoke pain), neuronal loss, and paralysis. researchgate.netki.se Intrathecal administration of Dynorphin A and its non-opioid fragments in animal models produces these profound neurological deficits. imrpress.comki.se

These effects are largely mediated by the activation of NMDA receptors. imrpress.comki.se Pretreatment with NMDA receptor antagonists can prevent the development of dynorphin-induced paralysis and allodynia. imrpress.comki.se This highlights the critical role of glutamate receptor-mediated excitotoxicity in these pathologies.

The process involves a cascade of events where elevated dynorphin levels lead to neuronal hyperexcitability, which can manifest as allodynia. In more severe cases, this excitotoxicity results in the death of neurons, contributing to neuronal loss and, consequently, motor dysfunction and paralysis. ki.se The enhanced expression of dynorphin following nerve injury is thought to contribute to the maintenance of neuropathic pain states and secondary neurodegeneration. ki.se

Traumatic Brain Injury (TBI) and Spinal Cord Injury (SCI) Neuropathology

Dynorphin A is significantly implicated in the secondary injury cascade following traumatic brain injury (TBI) and spinal cord injury (SCI). nih.govimrpress.comnih.gov Following the initial trauma, levels of dynorphin peptides can increase significantly in the injured tissue. nih.govnih.gov These elevated levels contribute to the subsequent neuropathology, including neuronal death and functional deficits. nih.govnih.gov

The detrimental effects of dynorphin in TBI and SCI are primarily mediated through its non-opioid, excitotoxic actions at glutamate receptors, particularly the NMDA receptor. nih.govimrpress.com Intrathecal injections of dynorphin can mimic many of the pathological changes seen after SCI, such as hindlimb paralysis and neurodegeneration. nih.gov These effects can be significantly reduced by the administration of NMDA receptor antagonists, further solidifying the role of excitotoxicity in dynorphin-mediated secondary injury. nih.gov

In the context of SCI, dynorphin-induced ischemia is also a contributing factor to neuronal damage. nih.gov The peptide can cause a reduction in spinal cord blood flow, leading to ischemic conditions that exacerbate neuronal injury. nih.gov While dynorphin itself may not be directly neurotoxic to cultured spinal cord neurons, its in vivo effects are a result of this combination of excitotoxicity and ischemia. nih.gov

Interestingly, while high levels of dynorphin are clearly detrimental, the activation of KORs by physiological levels of dynorphin may offer some neuroprotective effects following injury. nih.gov However, the overwhelming excitotoxic response to supraphysiological dynorphin concentrations appears to be the dominant factor in the post-injury environment. researchgate.net

Epilepsy Pathophysiology

The role of Dynorphin A in the pathophysiology of epilepsy is complex and appears to be concentration-dependent, exerting both pro-convulsant and anti-convulsant effects. nih.govepilepsia.sufrontiersin.org

At physiological concentrations, dynorphins acting on KORs are generally considered to have an anticonvulsant effect. nih.govepilepsia.sufrontiersin.org They can inhibit the release of excitatory amino acids like glutamate, thereby reducing neuronal excitability. epilepsia.su Studies have shown that decreased levels of dynorphin may increase the risk of developing epilepsy. nih.govfrontiersin.org Furthermore, overexpression of the gene for dynorphin (PDYN) has been shown to alleviate neuronal injury and reduce apoptosis and oxidative stress in animal models of epilepsy. nih.gov

Conversely, at high, pathophysiological concentrations that can occur during seizures, dynorphin can contribute to excitotoxicity through its actions on NMDA receptors. nih.govtandfonline.com This can exacerbate seizure-induced brain injury. tandfonline.com

In human temporal lobe epilepsy (TLE), there is evidence of a reorganization of the mossy fiber pathway in the hippocampus, which normally contains high levels of dynorphin. jneurosci.org In TLE specimens, dynorphin-like immunoreactivity is found in abnormal locations, suggesting that sprouting of mossy fibers has occurred. jneurosci.org This reorganization could lead to the formation of recurrent excitatory circuits, contributing to the synchronous neuronal firing characteristic of seizures. jneurosci.org

Psychiatric and Affective Disorders

Addiction and Substance Use Disorders (SUDs)

The dynorphin/KOR system plays a crucial role in the pathophysiology of addiction and substance use disorders (SUDs), particularly in the negative affective states associated with drug withdrawal and relapse. nih.govjci.orgresearchgate.net Chronic exposure to drugs of abuse, such as cocaine and alcohol, leads to an upregulation of the dynorphin system in brain regions critical for reward and motivation, including the striatum and nucleus accumbens. nih.govwikipedia.orgjci.org

This upregulation of dynorphin is considered a key neuroadaptation that opposes the rewarding effects of drugs and contributes to the negative emotional states, such as dysphoria and anhedonia, experienced during withdrawal. jci.orgresearchgate.net By binding to KORs on dopamine (B1211576) nerve terminals, dynorphin inhibits dopamine release, thereby dampening the brain's reward circuitry. wikipedia.org This reduction in dopamine signaling is thought to underlie the aversive and depressive-like symptoms that drive continued drug use and relapse. researchgate.netwikipedia.org

The mechanism for this increased dynorphin expression involves the activation of the transcription factor CREB (cAMP response element-binding protein). wikipedia.org Repeated drug use increases cAMP levels, which in turn activates CREB and leads to increased transcription of the prodynorphin gene. wikipedia.org

Interestingly, there is also evidence to suggest that high basal levels of dynorphin may be protective against developing addiction. jci.orgwikipedia.org This suggests a complex, dual role for the dynorphin system in the addiction cycle, where it can both contribute to the negative aspects of withdrawal and potentially protect against initial vulnerability. jci.orgwikipedia.org

Role in Drug-Seeking Behaviors and Craving

Dynorphin A (1-9) and the broader dynorphin system are key players in the neurobiology of addiction, influencing drug-seeking behavior and craving. researchgate.net The dynorphin/KOR system's activity can counteract the rewarding effects of addictive substances.

Stress is a well-established trigger for relapse in individuals with substance use disorders, and the dynorphin system is a crucial mediator of stress-induced drug seeking. nih.gov Stressful experiences lead to the release of dynorphin, which in turn can increase the rewarding effects of drugs like cocaine and nicotine (B1678760) and reinstate drug-seeking behavior. nih.govjneurosci.org This is believed to occur through the encoding of dysphoric and aversive states by dynorphins acting on KORs, which can heighten the motivation to seek drugs. nih.gov

Activation of the corticotropin-releasing factor (CRF) system by stress is also implicated in relapse, and this system is functionally linked to the dynorphin/KOR system. jneurosci.org The negative affective state induced by the activation of the KOR/dynorphin system may be a primary driver for the reinstatement of drug use. jneurosci.org

Research indicates that repeated exposure to drugs of abuse leads to an upregulation of the prodynorphin (PDYN) gene and an increase in dynorphin levels in brain regions associated with habit learning and reward. nih.gov This upregulation is thought to contribute to the anhedonia and depressive symptoms experienced during withdrawal, which can fuel craving and drug-seeking. nih.gov Dynorphin A (1-9) can inhibit the release of dopamine, a key neurotransmitter in reward pathways, thereby contributing to a negative feedback loop that regulates these pathways. researchgate.net

The table below summarizes the effects of the dynorphin system on drug-seeking behaviors for various substances of abuse.

Substance of AbuseEffect of Dynorphin/KOR System ActivationSupporting Evidence
Cocaine Increases rewarding effects and reinstates drug-seeking. nih.govStress-induced dynorphin release enhances cocaine's rewarding properties in conditioned place preference models and reinstates cocaine self-administration. nih.gov
Nicotine Increases rewarding effects. nih.govStress-induced dynorphin release enhances the rewarding effects of nicotine in conditioned place preference models. nih.gov
Ethanol Contributes to consumption in dependent individuals.Antagonism of kappa opioid receptors reduces ethanol consumption in dependent rats. nih.gov
Opioids (Heroin) Decreases dopamine release induced by heroin. wisc.eduPretreatment with dynorphin A was found to decrease heroin-induced dopamine release. wisc.edu
Modulation of Opioid Withdrawal Symptoms

The dynorphin system plays a complex and sometimes seemingly contradictory role in the modulation of opioid withdrawal symptoms. These symptoms can range from early signs like agitation, anxiety, and muscle aches to more severe effects. medlineplus.gov

During withdrawal from chronic opioid use, there are documented changes in dynorphin levels in various brain regions, although the direction of these changes can vary. For instance, in the nucleus accumbens, a key brain region for reward and addiction, morphine withdrawal has been associated with both decreases and increases in dynorphin A levels in different studies. wisc.edu Opiate withdrawal has been shown to increase the gene expression of dynorphin in several brain areas. pnas.org

Preclinical studies in animal models have shown that administration of dynorphin A can attenuate spontaneous withdrawal symptoms in morphine-dependent rodents. wisc.edu It has also been shown to reduce physical signs of naloxone-precipitated withdrawal, such as "wet dog shakes" and weight loss. wisc.edunih.gov

However, the dynorphin/KOR system is also implicated in the negative affective states, or the emotional and psychological symptoms, of withdrawal. pnas.org Increased activity in the dynorphin/KOR system is thought to contribute to the dysphoria and anhedonia experienced during withdrawal, which are powerful motivators for relapse. nih.govpnas.org The nucleus accumbens is a critical site for these effects, and increased dynorphin activity in this region during withdrawal is associated with negative affective states. pnas.org Interestingly, this increase in dynorphin mRNA in the nucleus accumbens during opiate withdrawal was not observed in mice lacking the CRF1 receptor, highlighting the interplay between the stress and opioid systems. pnas.org

The table below summarizes findings on the modulation of opioid withdrawal by the dynorphin system.

Study TypeModelEffect of Dynorphin AdministrationKey Findings
PreclinicalMorphine-dependent rodentsAttenuation of spontaneous withdrawal symptoms. wisc.eduDynorphin A decreased withdrawal signs. wisc.edu
PreclinicalMorphine-dependent rodentsReduction of naloxone-precipitated withdrawal signs. wisc.eduReduced physical symptoms like "wet dog shakes" and weight loss. wisc.edu
PreclinicalMorphine-dependent miceNo effect on naloxone-precipitated morphine withdrawal. nih.govInactivation of the prodynorphin gene did not alter morphine withdrawal symptoms. nih.gov
ClinicalHumans undergoing opioid withdrawalDecreased spontaneous withdrawal symptoms. wisc.eduThree out of four studies showed a reduction in symptoms. wisc.edu

Depression and Anxiety Disorders

There is a growing body of evidence implicating the dynorphin/KOR system in the pathophysiology of depression and anxiety disorders. researchgate.netnih.gov This system is widely distributed in brain regions associated with mood, emotion, and stress, such as the amygdala, hippocampus, and prefrontal cortex. researchgate.netnih.govfrontiersin.org

Upregulation of the dynorphin/KOR system is linked to the development of depressive-like behaviors. researchgate.net Chronic stress, a major risk factor for depression, can lead to the release of dynorphin in the brain. nih.govnih.gov This release is thought to contribute to the dysphoria and anhedonia (the inability to feel pleasure) that are core symptoms of depression. nih.govresearchgate.net In animal models, repeated stress exposure produces a state of dysphoria that is dependent on dynorphin. nih.gov

The interaction between the dynorphin system and other stress-responsive systems, like the CRF system, is crucial in understanding its role in these disorders. nih.govfrontiersin.org The dynorphin/KOR system is considered a key mediator of emotional and behavioral responses to stress. nih.gov Dysregulation of this system can lead to heightened anxiety and may contribute to the development of depression. researchgate.net

In humans, stimulation of KORs can induce feelings of anxiety and dysphoria. frontiersin.org The involvement of the dynorphin/KOR system in these negative emotional states has led to the investigation of KOR antagonists as potential therapeutic agents for depression and anxiety. researchgate.netresearchgate.net

Schizophrenia

The dynorphin/KOR system has also been implicated in the pathophysiology of schizophrenia, a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms. nih.govdntb.gov.ua Several lines of evidence from both preclinical and clinical studies suggest that alterations in this system may contribute to the symptoms of schizophrenia. nih.govdntb.gov.uaresearchgate.net

One key area of interest is the interaction between the dynorphin/KOR system and the dopamine system, which is known to be dysregulated in schizophrenia. nih.gov KORs are located in brain regions that are critical for dopamine signaling, and they can modulate the release of dopamine. nih.gov Acutely, KOR activation tends to decrease dopamine transmission, while chronic activation may lead to an increase and sensitization of D2 dopamine receptors. nih.gov

In healthy individuals, the administration of KOR agonists can produce behavioral effects that are similar to the symptoms of schizophrenia, including psychotomimetic effects (such as perceptual distortions and disorganized thought), anxiety, and sedation. nih.gov These effects are thought to be related to the ability of KOR agonists to reduce glutamate and dopamine release in the prefrontal cortex, a brain region involved in higher cognitive functions that are impaired in schizophrenia. mdpi.com

Studies examining dynorphin levels in patients with schizophrenia have yielded mixed results, with some reports of increased dynorphin in the cerebrospinal fluid. nih.govdntb.gov.ua There is also evidence suggesting a potential therapeutic role for opioid antagonists, which can block KORs, in reducing the symptoms of schizophrenia. dntb.gov.uaresearchgate.netnih.gov

Chronic Pain Syndromes

The role of dynorphin in pain modulation is complex, with the ability to produce both analgesic (pain-relieving) and pronociceptive (pain-promoting) effects. nih.gov While its opioid actions through the KOR can be inhibitory, there is substantial evidence that under conditions of chronic pain, dynorphin contributes to the maintenance of pain states through non-opioid mechanisms. nih.govimrpress.com

Mechanisms in Neuropathic Pain Development and Maintenance

Neuropathic pain is a type of chronic pain caused by damage or dysfunction of the nervous system. nih.gov In animal models of neuropathic pain, there is an observed increase in the expression of the preprodynorphin gene and elevated levels of dynorphin in the spinal cord. imrpress.com This increase in dynorphin is temporally correlated with the development of allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (an increased response to a painful stimulus), suggesting a role for dynorphin in the development of neuropathic pain states. imrpress.com

While initial pain onset may not be dependent on dynorphins, they appear to be critical for the maintenance of established neuropathic pain. ki.se The pronociceptive actions of dynorphin in chronic neuropathic pain are thought to be mediated through non-opioid mechanisms. nih.gov One proposed mechanism involves the interaction of dynorphin with the N-Methyl-d-aspartate (NMDA) receptor, a key player in central sensitization and pain amplification. nih.govki.se Blockade of the NMDA receptor has been shown to prevent the development of allodynia and hyperalgesia induced by dynorphin. ki.se

More recently, research has identified bradykinin (B550075) receptors as a non-opioid target for dynorphin A. nih.govu-tokyo.ac.jpnih.gov Dynorphin A can activate bradykinin receptors, leading to an influx of calcium into sensory neurons, which contributes to neural excitation and pain. u-tokyo.ac.jpnih.gov Blockade of bradykinin receptors has been shown to reverse persistent neuropathic pain, but only when there is a sustained elevation of endogenous spinal dynorphin. u-tokyo.ac.jpnih.gov Another potential mechanism involves the activation of p38 mitogen-activated protein kinase (MAPK) in microglia, which can lead to the release of inflammatory mediators that contribute to pain. wikipedia.org

The table below summarizes the proposed non-opioid mechanisms of dynorphin in neuropathic pain.

MechanismKey Receptor/Pathway InvolvedEffect
NMDA Receptor Modulation N-Methyl-d-aspartate (NMDA) ReceptorPotentiation of NMDA receptor activity, leading to central sensitization and pain amplification. nih.govki.se
Bradykinin Receptor Activation Bradykinin B1 and B2 ReceptorsActivation of bradykinin receptors on sensory neurons, causing calcium influx and neural excitation. u-tokyo.ac.jpnih.gov
Microglial Activation p38 Mitogen-Activated Protein Kinase (MAPK)Activation of p38 MAPK in microglia, leading to the release of pronociceptive mediators. wikipedia.org

Contribution to Chronic Allodynia and Hyperalgesia

Endogenous dynorphin A is implicated in the manifestation of chronic allodynia and hyperalgesia. imrpress.com Intrathecal administration of dynorphin A can produce long-lasting allodynia in animal models, mimicking a neuropathic pain state. nih.gov Conversely, the administration of a dynorphin antiserum (antibodies that neutralize dynorphin) can reverse neuropathic pain states. nih.govjneurosci.org

The pronociceptive effects of dynorphin that lead to allodynia and hyperalgesia are mediated through non-opioid mechanisms, as they are not blocked by opioid antagonists like naloxone. nih.govimrpress.com These effects are, however, blocked by NMDA receptor antagonists, further supporting the role of this receptor in dynorphin-induced pain hypersensitivity. nih.govki.se

Spinal dynorphin is also considered an endogenous mediator of opioid-induced abnormal pain, where chronic opioid administration can paradoxically lead to hyperalgesia and allodynia. jneurosci.org Blockade of dynorphin with an antiserum has been shown to block this opioid-induced abnormal pain. jneurosci.org

Role in Inflammatory Pain Mechanisms

Dynorphins, including the fragment Dynorphin A (1-9), are implicated in the complex modulation of pain, particularly in chronic inflammatory and neuropathic pain states. nih.govjneurosci.org During peripheral inflammation and nerve injury, the expression and levels of dynorphin peptides are significantly increased in the spinal cord. jneurosci.organnualreviews.orgdovepress.comnih.gov This upregulation is considered a dynamic indicator of persistent pain states. nih.gov While dynorphins are endogenous opioids that can produce analgesia through kappa-opioid receptors (KOP), they also exert pronociceptive (pain-promoting) effects through non-opioid mechanisms. nih.govjneurosci.org

Research indicates that the administration of a Dynorphin A antiserum can reverse neuropathic pain states, suggesting that elevated dynorphin levels contribute to maintaining these conditions. nih.gov The pronociceptive actions of dynorphin are often not blocked by the opioid antagonist naloxone, pointing towards an interaction with other receptor systems. nih.govjneurosci.org Evidence suggests that these non-opioid excitatory effects may be mediated through bradykinin receptors nih.govu-tokyo.ac.jpresearchgate.net or by modulating NMDA receptors. jneurosci.org Specifically, Dynorphin A can induce calcium influx in sensory neurons by activating bradykinin receptors, a mechanism that underlies the hyperalgesia produced by its spinal administration. u-tokyo.ac.jpresearchgate.net

The fragment Dynorphin A (1-9) has been shown to stimulate the chemotaxis of human mononuclear cells and neutrophils, which is a key process in the inflammatory response. nih.gov In studies using transfected HEK cells, Dynorphin A (1-9) demonstrated potent activation of both kappa-opioid receptors (KOP) and delta-opioid receptors (DOP). uq.edu.au Furthermore, when administered intrathecally, Dynorphin A (1-9) has been reported to produce analgesia. annualreviews.org This dual role, capable of both producing analgesia and contributing to inflammatory processes, highlights the complexity of its function in pain modulation.

FindingAssociated Dynorphin Fragment(s)Observed EffectMediating Receptor/MechanismReference
Upregulation in Chronic PainDynorphin AIncreased spinal levels during inflammatory and neuropathic pain.Response to nerve injury and inflammation. nih.govjneurosci.organnualreviews.org
Pronociceptive ActionsDynorphin AMaintenance of chronic neuropathic pain.Non-opioid; Bradykinin and NMDA receptors implicated. nih.govjneurosci.orgu-tokyo.ac.jp
AnalgesiaDynorphin A (1-9)Antinociceptive effect upon intrathecal administration.Opioid receptors. annualreviews.org
Leukocyte ChemotaxisDynorphin A (1-9)Stimulation of human mononuclear cell and neutrophil chemotaxis.Not specified. nih.gov
Receptor ActivationDynorphin A (1-9)Potent activation of KOP and DOP.Kappa-opioid receptor (KOP), Delta-opioid receptor (DOP). uq.edu.au

Modulation of Mast Cell Histamine (B1213489) Release and Plasma Extravasation

Dynorphin peptides play a role in inflammatory responses through their interaction with mast cells and their ability to affect vascular permeability. nih.govannualreviews.org Research has demonstrated that Dynorphin A can induce the degranulation and dose-dependent release of histamine from rat mast cells. nih.govnih.govannualreviews.org This effect is significant as histamine is a primary mediator of the acute inflammatory response, causing local vasodilation and increased vascular permeability.

In conjunction with histamine release, dynorphins have been found to induce plasma extravasation—the leakage of fluid, proteins, and cells from blood vessels into the surrounding tissue. nih.govannualreviews.org One study using the Evans blue dye leakage technique showed that Dynorphin A-(1-13) induced plasma extravasation in rat skin with a potency similar to that of Substance P. nih.gov This response was found to be mediated entirely by the release of histamine and 5-hydroxytryptamine, as it was abolished by pretreatment with antagonists for these mediators (mepyramine and methysergide). nih.gov

Importantly, these inflammatory actions of dynorphin appear to be mediated through non-opioid pathways. nih.govannualreviews.org Studies have shown that the histamine release and plasma extravasation induced by dynorphin are not blocked by the opioid antagonist naloxone. annualreviews.orgnih.gov This suggests that dynorphins can trigger these specific inflammatory events by interacting with receptors other than the classical opioid receptors, potentially contributing to neurogenic inflammation if released from sensory nerves. annualreviews.orgnih.gov

EffectAssociated Dynorphin Fragment(s)Key Research FindingMechanismReference
Histamine ReleaseDynorphin AInduces dose-dependent histamine release from rat mast cells.Non-opioid receptor mediated; not blocked by naloxone. nih.govnih.govannualreviews.orgki.se
Plasma ExtravasationDynorphin A, Dynorphin A-(1-13)Induces plasma extravasation in rat and guinea-pig skin.Mediated by histamine and 5-hydroxytryptamine release; non-opioid pathway. nih.govannualreviews.orgnih.gov

Structure Activity Relationships Sar and Synthetic Analog Development

Influence of Peptide Length on Receptor Affinity and Functional Selectivity

The length of the dynorphin (B1627789) peptide chain significantly impacts its affinity for opioid receptors and its functional selectivity. Early research by Chavkin and Goldstein involved truncating Dynorphin A (1-13) at the C-terminus. nih.gov These studies revealed that while shorter fragments could still bind to opioid receptors, their affinity and selectivity were altered. For instance, Dynorphin A (1-8) binds predominantly to the kappa-opioid receptor (KOR) but with weaker selectivity compared to Dynorphin A (1-9).

Subsequent investigations have further clarified the role of peptide length. It has been demonstrated that [des-Arg7]Dynorphin A-(1–9)-NH2 acts as a minimum pharmacophore, retaining high binding affinity and selectivity for the KOR. nih.govresearchgate.netnih.govarizona.edu This suggests that the first nine amino acids are sufficient for significant KOR interaction. C-terminal amidation of these fragments has been shown to retain or even enhance affinity. nih.gov

The functional consequences of altering peptide length are also significant. Shorter fragments may exhibit different signaling properties. For example, while Dynorphin A (1-17) is a balanced agonist at the KOR, activating both G-protein and β-arrestin pathways, shorter fragments can show biased agonism, preferentially activating one pathway over the other. This has important implications for designing drugs that can elicit specific cellular responses, potentially separating therapeutic effects from adverse side effects. frontiersin.org

Identification of Critical Amino Acid Residues for Receptor Activity

Specific amino acid residues within the Dynorphin A (1-9) sequence are crucial for its interaction with opioid receptors. Alanine scanning and other substitution studies have pinpointed key residues that determine receptor affinity, selectivity, and functional activity.

The N-terminal tyrosine residue (Tyr1) is universally recognized as essential for the opioid activity of dynorphins. nih.govwikipedia.org Its phenolic hydroxyl group and the protonated amino group are critical for binding to all opioid receptor subtypes (mu, delta, and kappa). Truncation or modification of this residue, such as N-terminal acetylation, dramatically reduces or abolishes opioid receptor binding and activation. nih.govacs.org For instance, des-tyrosyl fragments of Dynorphin A show very low affinity for opioid receptors. acs.org This "message" sequence (Tyr-Gly-Gly-Phe) is a common motif among endogenous opioid peptides and is fundamental to their mechanism of action. nih.gov However, it is noteworthy that des-tyrosyl fragments can interact with non-opioid receptors, such as the bradykinin (B550075) receptor, mediating different biological effects. wikipedia.org

Historically, the basic amino acid residues at positions 6 and 7 (Arg6 and Arg7) in the "address" region of Dynorphin A were considered critical for its high affinity and selectivity for the KOR. nih.govfrontiersin.org It was believed that these positively charged residues interact with acidic residues in the KOR binding pocket, contributing to the peptide's specificity. frontiersin.org Specifically, Arg7 was often highlighted as a key determinant of KOR selectivity and potency. nih.gov

Role of the N-terminal Tyrosine in Opioid Receptor Activation

Rational Design of Dynorphin A (1-9) Analogs

The insights gained from SAR studies have fueled the rational design of numerous Dynorphin A (1-9) analogs with tailored pharmacological properties. The primary goals have been to develop highly selective KOR agonists for potential use as analgesics with fewer side effects than traditional opioids, and selective KOR antagonists for treating conditions like depression, anxiety, and addiction. nih.govnih.govnih.gov

The development of selective KOR agonists has focused on modifying the Dynorphin A (1-9) sequence to enhance its affinity and selectivity for the KOR while improving its metabolic stability. Strategies have included:

Amino Acid Substitutions: Replacing specific amino acids with natural or unnatural counterparts. For example, substituting Gly3 with Pro has been shown to improve KOR selectivity. nih.gov

Peptide Stapling: Introducing hydrocarbon staples to constrain the peptide's conformation, which can lead to enhanced stability and receptor affinity. nih.govacs.org

Cyclization: Creating cyclic peptides to improve stability and conformational rigidity. ufl.edu

These approaches have led to the development of potent and selective KOR agonists that are being investigated for their therapeutic potential. frontiersin.org

The discovery that deleting Arg7 from Dynorphin A (1-9) did not abolish KOR affinity opened up new avenues for designing KOR antagonists. nih.govresearchgate.netnih.gov It was found that further modifications to the N-terminus of [des-Arg7]Dyn A(1-9)-NH2 could convert the molecule from an agonist to a selective antagonist. nih.govresearchgate.netnih.govarizona.edu

A key example is the development of analogs where the N-terminal Tyr is replaced with (2S)-2-methyl-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid (Mdp). This modification, combined with the deletion of Arg7, results in potent and selective KOR antagonists. nih.gov Another strategy involves N-terminal acetylation of [des-Arg7]Dyn A(1-9) analogs, which has also been shown to produce KOR antagonists. nih.gov These peptide-based antagonists offer the potential for a more finite duration of action compared to non-peptide antagonists, which could be therapeutically advantageous. nih.gov

Table of Binding Affinities (Ki, nM) for Dynorphin A (1-9) and its Analogs at Opioid Receptors

Compound KOR MOR DOR KOR/MOR Selectivity KOR/DOR Selectivity Reference
[des-Arg7]Dyn A(1-9)-NH2 0.22 - - - - nih.gov
Nα-MDP-[des-Arg7]Dyn A(1-9)-NH2 94 - - - - nih.gov
Nα-Ac-[des-Arg7]Dyn A(1-9)-NH2 51 - - - - nih.gov

Modified Peptides with Altered Potency, Specificity, or Pharmacokinetic Profiles (e.g., D-Leu8, Pyrrolidine (B122466) Analogs, Ethylamide Modifications)

The development of synthetic analogs of Dynorphin A (1-9) has been a key strategy to modulate its biological activity. Modifications to the peptide backbone and amino acid residues have yielded compounds with significant alterations in potency, receptor specificity, and pharmacokinetic properties.

D-Leu8 Substitution: A notable modification is the substitution of the L-Leucine at position 8 with its D-isomer, D-Leucine (D-Leu). The resulting analog, [D-Leu8]Dyn A-(1-9), demonstrates a marked enhancement of potency, estimated to be 8- to 12-fold greater than the parent compound in assays measuring guinea pig ileum contraction, antinociception (writhing test), and motor dysfunction. nih.govresearchgate.net Despite this significant increase in potency, the analog maintains an affinity and selectivity for the kappa-opioid receptor (KOR) that is comparable to the native Dynorphin A (1-9). nih.govresearchgate.net

Ethylamide Modifications: C-terminal modifications, such as the addition of an ethylamide group, have proven effective in enhancing the pharmacokinetic profile of dynorphin analogs. A prominent example is the analog E-2078 ([N-methyl-Tyr1, N-methyl-Arg7-D-Leu8] dynorphin A-(1-8) ethylamide). nih.govrockefeller.edu This compound integrates multiple modifications, including N-terminal methylation, D-amino acid substitution, and a C-terminal ethylamide group. nih.gov These changes collectively contribute to a significant increase in metabolic stability, extending the half-life to approximately 4 hours, a substantial improvement over the 0.5-hour half-life of Dynorphin A. nih.gov E-2078 is stable against enzymatic degradation and demonstrates the ability to cross the blood-brain barrier. nih.govrockefeller.edu Despite these extensive modifications, it retains binding affinities at opioid receptors that are comparable to the parent dynorphin. nih.gov

Analog ClassSpecific AnalogKey ModificationObserved EffectReference
D-Amino Acid Substitution[D-Leu8]Dyn A-(1-9)L-Leu8 → D-Leu88-12 fold increase in potency; comparable KOR affinity/selectivity. nih.govresearchgate.net
Pyrrolidine AnalogsDyn A(1-9) pyrrolidine [Ala8]Ile8 → Ala8 + PyrrolidineDecreased potency on guinea pig ileum; increased delta-selectivity. nih.gov
Pyrrolidine AnalogsDyn A(1-9) pyrrolidine [D-Ala8]Ile8 → D-Ala8 + PyrrolidineDecreased potency on guinea pig ileum; increased delta-selectivity. nih.gov
Ethylamide ModificationE-2078C-terminal ethylamide, N-methylation, D-Leu8Greatly enhanced metabolic stability (t1/2 ≈ 4h); crosses BBB. nih.govrockefeller.edunih.gov

Analogs with Dissociated Behavioral Effects (e.g., Reduced Motor Impairment at Analgesic Doses)

A significant challenge in the therapeutic application of KOR agonists is the induction of undesirable motor effects. nih.gov Research has therefore focused on designing analogs that dissociate the desired analgesic effects from motor impairment. This has been successfully achieved through modifications of the peptide backbone.

Analogs incorporating a non-hydrolyzable thiopeptide bond surrogate (ψ[CS-NH]) between positions 6 and 7, in combination with a D-Leu substitution at position 8, have shown this desired dissociation. nih.govresearchgate.net Specifically, the analogs [6 psi 7(CS-NH),D-Leu8]Dyn A-(1-9), [Lys6, 6 psi 7(CS-NH),D-Leu8] Dyn A-(1-9), and [Leu6, 6 psi 7(CS-NH), D-Leu8]Dyn A-(1-9) were found to be more potent analgesics than the parent Dynorphin A-(1-9) in the mouse writhing test. nih.govresearchgate.net Crucially, these thiopeptide analogs produced little to no motor impairment at doses that provided significant analgesia. nih.govresearchgate.net

A similar strategy involves introducing a pseudo-peptide bond (ψ[CH2NH]) between positions 6 and 7. One such analog, [6ψ7 (CH2NH), D-Leu8]Dyn Ia, retained high affinity and selectivity for the KOR and produced potent analgesia. cdnsciencepub.com However, it was significantly less potent than the parent compound in producing motor dysfunction, demonstrating a favorable separation of these two effects. cdnsciencepub.com This analog was identified as a promising model for developing Dynorphin A-related peptides with selective antinociceptive activity. cdnsciencepub.com

AnalogAnalgesic Potency (ED50, nmol/mouse)Motor Dysfunction Potency (CD50, nM)Key FeatureReference
Dynorphin A-(1-9)90.7N/A (Parent for thiopeptides)Unmodified parent peptide nih.govresearchgate.net
[Leu6, 6 psi 7(CS-NH), D-Leu8]Dyn A-(1-9)15.5Little to no impairmentDissociation of analgesia from motor effects nih.govresearchgate.net
[Lys6, 6 psi 7(CS-NH), D-Leu8]Dyn A-(1-9)23.9Little to no impairmentDissociation of analgesia from motor effects nih.govresearchgate.net
Dynorphin Ia (Parent for pseudo-peptide)N/A2.9Unmodified parent peptide cdnsciencepub.com
[6ψ7 (CH2NH), D-Leu8]Dyn Ia1.57 (AD50)15.4Reduced motor effect potency cdnsciencepub.com

Strategies for Enhancing Metabolic Stability of Peptide Analogs

The inherent limitation of natural peptides as therapeutic agents is their rapid degradation by endogenous enzymes. nih.govmdpi.com Consequently, a variety of chemical strategies have been employed to enhance the metabolic stability of Dynorphin A (1-9) analogs.

D-Amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-enantiomer is a common strategy to confer resistance to proteases. researchgate.net For instance, substituting Gly2 with D-Ala2 protects the peptide from enzymatic cleavage at the Tyr1-Gly2 bond. nih.gov While this modification can increase stability, it may also alter receptor selectivity. nih.govresearchgate.net

Peptide Bond Modification: The peptide bonds, particularly Arg6-Arg7, are susceptible to cleavage. nih.govnih.gov Replacing these bonds with non-hydrolyzable surrogates is an effective stabilization strategy. Examples include the introduction of a thioamide bond (ψ[CS-NH]) or a reduced peptide bond (ψ[CH2NH]). nih.govresearchgate.netnih.gov The analog SK-9709 (H-Tyr-DAla-Phe-Leu-ArgΨ(CH2NH)-Arg-NH2) utilizes this approach to create a more stable compound. nih.gov

N- and C-Terminal Modifications: The termini of peptides are vulnerable to exopeptidases. N-terminal methylation, as seen in E-2078 (H-MeTyr-...), prevents degradation by aminopeptidases. nih.gov At the other end, C-terminal amidation, such as converting the terminal carboxyl group to an ethylamide, also enhances stability and can improve pharmacokinetic properties. nih.gov

Cyclization: Restricting the conformational flexibility of the peptide through cyclization can both enhance metabolic stability and improve receptor selectivity. ku.eduresearchgate.net Strategies such as ring-closing metathesis (RCM) have been used to create cyclic analogs of dynorphin, which can lead to more stable and potent compounds. ku.eduresearchgate.net

Nanoparticle Encapsulation: A novel approach involves the use of delivery systems to protect the peptide from degradation. Entrapping a dynorphin analog within glycoliposomes has been shown to shield it from metabolic enzymes and improve its delivery across the blood-brain barrier. mdpi.com

StrategyMechanismExampleReference
D-Amino Acid SubstitutionSteric hindrance to proteases[D-Ala2]Dyn A nih.govresearchgate.net
Peptide Bond ModificationReplacement of scissile amide bondSK-9709 (ψ[CH2NH] bond) nih.gov
Terminal ModificationsBlocks exopeptidase actionE-2078 (N-methylation & C-terminal ethylamide) nih.gov
CyclizationConformational constraint reduces enzyme accessAnalogs cyclized via Ring-Closing Metathesis (RCM) ku.eduresearchgate.net
Nanoparticle EncapsulationPhysical barrier against enzymesDynantin in glycoliposomes mdpi.com

Degradation Pathways and Biotransformation of Dynorphin a 1 9

Enzymatic Cleavage in Central Nervous System Tissues

In the central nervous system (CNS), Dynorphin (B1627789) A (1-9) undergoes rapid breakdown by various peptidases. nih.govumich.edu Studies using brain homogenates have shown that this degradation occurs even at low temperatures, highlighting the efficiency of the enzymatic processes involved. nih.gov

The enzymatic degradation of Dynorphin A (1-9) in the CNS involves cleavage at both the amino (N-terminal) and carboxy (C-terminal) ends of the peptide. However, the primary and most rapid degradation step appears to be the removal of the N-terminal tyrosine residue. umich.edu This initial cleavage is critical as the N-terminal tyrosine is essential for the opioid activity of dynorphin peptides. nih.gov The cleavage of the Tyr¹-Gly² bond is a well-documented pathway in the breakdown of dynorphins in the brain. nih.gov

In vitro studies using radiolabeled Dynorphin A, such as [³H]dynorphin A, have been instrumental in identifying the products of its degradation. A major radiolabeled breakdown product identified in brain membrane preparations is [³H]tyrosine. umich.edu This finding confirms the primary cleavage at the N-terminus.

Further analysis has shown that the degradation of Dynorphin A (1-9) can lead to the formation of smaller, yet biologically active, fragments. For instance, in the mouse vas deferens, [³H]Dynorphin-(1-9) is metabolized to a product that co-elutes with [Leu⁵]enkephalin on high-pressure liquid chromatography (HPLC). nih.gov This suggests a more complex degradation cascade beyond simple terminal cleavage, resulting in the generation of other opioid peptides. nih.gov

Several types of enzymes are implicated in the degradation of Dynorphin A (1-9) in the CNS. The cleavage of the N-terminal tyrosine is characteristic of aminopeptidases . umich.edufrontiersin.org Bestatin (B1682670), a known inhibitor of various aminopeptidases, has been shown to reduce the degradation of [³H]Dyn A (1-9) in guinea pig brain membrane suspensions, particularly at 0°C. frontiersin.org This indicates the involvement of aminopeptidases in the inactivation of this peptide. frontiersin.org

Carboxypeptidases are responsible for cleaving amino acids from the C-terminus. The processing of dynorphins often involves carboxypeptidase E, which acts after initial cleavage by prohormone convertases. rockefeller.eduresearchgate.net

Other enzymes, collectively known as dynorphin-converting enzymes (DCEs) , also play a role. nih.gov These enzymes can cleave dynorphins at specific internal sites, contributing to the generation of various fragments. rockefeller.edunih.gov For example, dynorphin A converting enzyme isolated from the spinal cord cleaves dynorphin at the Arg⁶-Arg⁷ bond. rockefeller.edu

Enzyme Type Action Example Inhibitor Reference
AminopeptidasesCleaves N-terminal amino acids (e.g., Tyrosine)Bestatin frontiersin.org
CarboxypeptidasesCleaves C-terminal amino acids- rockefeller.eduresearchgate.net
Dynorphin-Converting Enzymes (DCEs)Cleaves at specific internal peptide bondsPhosphoramidon diva-portal.org

Identification of Major Breakdown Products (e.g., [3H]tyrosine)

Biotransformation in Peripheral Tissues (e.g., Inflamed Environment)

In peripheral tissues, particularly in an inflammatory environment, Dynorphin A is released by immune cells and undergoes rapid biotransformation. uq.edu.aunih.govplos.org This process generates a unique profile of peptide fragments that can differ from those produced in the CNS. uq.edu.au The degradation of dynorphins in inflamed tissue is a crucial step that can modulate their activity, leading to fragments with altered receptor selectivity and biological effects. uq.edu.aunih.gov For instance, some fragments produced in inflamed tissue have been shown to mediate analgesia. nih.gov The biotransformation in peripheral blood is also rapid, with the half-life of dynorphin A in plasma estimated to be less than a minute to a few minutes. nih.gov

Factors Influencing Peptide Stability and Half-Life In Vitro and In Vivo

The stability and half-life of Dynorphin A (1-9) are influenced by several factors:

Enzymatic Susceptibility: The primary determinant of its short half-life is its susceptibility to a wide range of peptidases present in biological tissues. nih.govcaltech.edu

Temperature: In vitro studies have shown that degradation is temperature-dependent, being significantly faster at physiological temperatures (e.g., 25°C) compared to 0°C. nih.gov

Tissue Type: The specific enzymatic makeup of a tissue determines the rate and pattern of degradation. For example, the biotransformation products in inflamed tissue can differ from those in the CNS. uq.edu.au

Presence of Peptidase Inhibitors: The stability of Dynorphin A (1-9) can be increased in the presence of a cocktail of peptidase inhibitors, such as bestatin, captopril, L-leucyl-L-leucine, and L-arginyl-L-arginine, which protect against both amino- and carboxypeptidase activity. nih.gov

In vitro stability assessments in HEK cells have shown that Dynorphin A (1-9) can be relatively less stable compared to other dynorphin fragments, with about 56% remaining after 30 minutes of incubation. uq.edu.au

Development of Degradation-Resistant Dynorphin A (1-9) Analogs

The inherent instability of natural dynorphin peptides has driven the development of synthetic analogs with increased resistance to enzymatic degradation. nih.govnih.govtandfonline.com The goal is to create molecules that retain the desired biological activity but have a longer duration of action. nih.gov

Strategies to enhance stability include:

N-terminal Modification: Replacing the N-terminal tyrosine with a modified amino acid or adding a protective group can prevent cleavage by aminopeptidases. nih.gov

Peptide Bond Modification: Replacing a labile peptide bond with a non-cleavable isostere, such as a ψ(CH₂NH) bond, has proven effective in conferring resistance to enzymatic degradation. nih.gov

Amino Acid Substitution: Substituting specific amino acids in the sequence can also enhance stability. For example, replacing Gly² with D-Ala² has been shown to protect against enzymatic degradation, although it may also alter receptor selectivity. nih.gov

Cyclization: Creating cyclic peptide analogs can improve stability by restricting the peptide's conformation and making it less accessible to peptidases. acs.org

Research Methodologies and Experimental Models in Dynorphin a 1 9 Studies

In Vitro Pharmacological and Biochemical Assays

In vitro assays are fundamental for dissecting the molecular interactions and cellular responses initiated by Dynorphin (B1627789) A (1-9). These controlled experimental setups provide precise data on receptor binding, functional activity, and metabolic stability.

Receptor Binding Assays (e.g., Radioligand Binding, Competition Assays)

Receptor binding assays are crucial for determining the affinity and selectivity of Dynorphin A (1-9) for its target receptors, primarily the kappa-opioid receptor (KOR).

Radioligand Binding: These assays utilize radiolabeled forms of Dynorphin A (1-9), such as [3H]dynorphin A (1-9), to directly measure its binding to membrane preparations from various tissues, including the guinea pig and rat brain. nih.govcapes.gov.br Studies have shown that [3H]dynorphin A (1-9) can label KOR sites. capes.gov.br However, the binding characteristics can be influenced by the presence of peptidase inhibitors, as the peptide is susceptible to degradation. nih.gov

Competition Assays: In these experiments, the ability of unlabeled Dynorphin A (1-9) to displace a selective radiolabeled ligand from the KOR is measured. This allows for the determination of the inhibitory constant (Ki), a measure of the peptide's binding affinity. For instance, analogues of Dynorphin A (1-9) have been tested for their ability to compete with selective kappa, mu, and delta opioid ligands in membrane preparations of guinea pig cerebellum and rat brain. researchgate.net Some studies have indicated that [des-Arg7]Dynorphin A(1-9) can be a minimum pharmacophore for KOR binding. nih.gov

RadioligandTissue/Cell PreparationKey FindingsReference
[3H]dynorphin A (1-9)Guinea pig brain membranesBinds to kappa-sites; binding is affected by peptidase inhibitors due to degradation. nih.gov
[3H]dynorphin A (1-9)Rat and guinea-pig spinal cord homogenatesLabeled a smaller portion of the kappa-receptor population compared to unselective ligands. capes.gov.br
Selective kappa, mu, and delta ligandsGuinea pig cerebellum and rat brain membranesAnalogues of Dynorphin A (1-9) compete for binding, demonstrating affinity and selectivity for the kappa opioid receptor. researchgate.net
[3H]diprenorphine, [3H]DAMGO, [3H]DPDPECHO cells expressing opioid receptors[des-Arg7]Dyn A(1–9) analogues were evaluated for binding affinities at KOR, MOR, and DOR. nih.gov

Functional Cell-Based Assays (e.g., HEK Cells, Dorsal Root Ganglion Neurons)

Functional assays in cultured cells provide insights into the cellular consequences of Dynorphin A (1-9) receptor activation.

Human Embryonic Kidney (HEK) 293 Cells: HEK-293 cells are frequently used because they can be genetically modified to express specific opioid receptor subtypes (KOR, MOR, or DOR). uq.edu.au In these cells, the functional activity of Dynorphin A (1-9) and its fragments can be assessed by measuring changes in intracellular signaling molecules, such as cyclic AMP (cAMP). uq.edu.au Studies have shown that Dynorphin A (1-9) can potently activate KOR and DOR in transfected HEK cells. uq.edu.au Additionally, these cells have been used to demonstrate that Dynorphin A can induce cell adhesion through interaction with Mac-1 integrin. nih.gov

Dorsal Root Ganglion (DRG) Neurons: DRG neurons are primary sensory neurons that play a key role in pain transmission. Cultured DRG neurons are a valuable model for studying the effects of Dynorphin A (1-9) on neuronal excitability. Research has demonstrated that dynorphin peptides, including the (1-9) fragment, can decrease the duration of calcium-dependent action potentials in a subset of DRG neurons, an effect that is blocked by the opioid antagonist naloxone. nih.govannualreviews.org This suggests that Dynorphin A (1-9) acts on opioid receptors, possibly kappa receptors, that are distinct from mu and delta receptors on these neurons. nih.gov

Electrophysiological Recordings (e.g., Voltage-Clamp, Patch-Clamp on NMDA-R, ASIC, GABAergic Neurons)

Electrophysiological techniques directly measure the changes in ion channel activity and neuronal membrane potential induced by Dynorphin A (1-9).

NMDA Receptors: While primarily a KOR agonist, dynorphins have also been shown to exert non-opioid effects through direct interactions with N-methyl-D-aspartate (NMDA) receptors, which can contribute to excitotoxicity. nih.gov Intrathecal administration of dynorphin A has been shown to produce allodynia that is blocked by an NMDA receptor antagonist, indicating a non-opioid mechanism. annualreviews.org

ASIC Channels: There is evidence for interactions between dynorphins and acid-sensing ion channels (ASICs), though this is less characterized for the (1-9) fragment specifically.

GABAergic Neurons: Dynorphin plays a significant role in modulating the activity of GABAergic neurons. mdpi.com In the central amygdala, the dynorphin/KOR system modulates inhibitory GABAergic transmission. frontiersin.org Furthermore, dynorphin is often co-expressed in GABAergic neurons in regions like the dorsal horn of the spinal cord. annualreviews.org The interaction between dynorphin and GABAergic signaling is crucial for processes like pain modulation and the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. oup.com

Signaling Pathway Assays (e.g., cAMP Inhibition, GTP-gammaS Binding)

These assays quantify the intracellular signaling cascades activated by Dynorphin A (1-9) binding to its G protein-coupled receptors.

cAMP Inhibition Assays: KORs are Gαi/o-coupled receptors, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is a common functional readout for KOR agonists. Forskolin is often used to stimulate cAMP production, and the ability of Dynorphin A (1-9) to inhibit this stimulation is measured. uq.edu.aufrontiersin.org Studies in HEK cells have confirmed that Dynorphin A (1-9) potently inhibits cAMP production following KOR activation. uq.edu.au

GTP-gammaS Binding Assays: This assay measures the activation of G proteins directly. nih.gov Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G protein activation. nih.gov Dynorphin peptides have been shown to be potent and efficacious agonists in stimulating [35S]GTPγS binding in mouse striatal membrane preparations. nih.gov

Assay TypeCell/Tissue ModelKey FindingsReference
cAMP InhibitionHEK-293 cells expressing KOR, MOR, or DORDynorphin 1-7 and 1-9 displayed the greatest activity across all receptor subtypes, with potent activation of both KOP and DOP. uq.edu.au
cAMP InhibitionPC12 and CHO cells expressing KORDynorphin peptides inhibit intracellular cAMP levels. elifesciences.org
[35S]GTPγS BindingMouse striatal membrane preparationsDynorphin peptides are potent agonists for stimulating G protein signaling. nih.gov
[35S]GTPγS BindingCHO cells expressing human kappa opioid receptorDynorphin A is an agonist at the human kappa opioid receptor. bindingdb.org

Peptide Stability and Degradation Profiling (e.g., High-Performance Liquid Chromatography (HPLC))

Understanding the metabolic stability of Dynorphin A (1-9) is critical, as its degradation can terminate its action or produce active fragments.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique used to separate and quantify Dynorphin A (1-9) and its metabolites from biological samples like brain homogenates or plasma. nih.govnih.gov Studies using HPLC have shown that [3H]dynorphin A (1-9) is rapidly degraded in brain homogenates, even at low temperatures. nih.govnih.gov The degradation can be reduced by a cocktail of peptidase inhibitors, including bestatin (B1682670) and captopril. nih.gov Analysis of the degradation products reveals specific cleavage sites within the peptide sequence, such as the Arg7-Ile8 and Ile8-Arg9 bonds. nih.govresearchgate.net The purity of synthetic Dynorphin A (1-9) is also confirmed using HPLC. nih.govusbio.net

In Vivo Animal Models for Functional Characterization

In vivo animal models are indispensable for understanding the physiological and behavioral effects of Dynorphin A (1-9) in a complex living system.

Pain Models: Rodent models of pain, such as those involving inflammatory pain (e.g., Freund's Complete Adjuvant injection) or neuropathic pain (e.g., spinal nerve ligation), are used to assess the analgesic or pro-nociceptive effects of Dynorphin A (1-9). uq.edu.auannualreviews.org For example, the writhing test in mice has been used to evaluate the antinociceptive activity of Dynorphin A (1-9) analogues. nih.gov

Addiction and Reward Models: Animal models of addiction are used to investigate the role of the dynorphin/KOR system in the negative affective states associated with drug withdrawal and relapse.

Mood and Stress Models: The influence of Dynorphin A (1-9) on mood and stress responses is studied using various behavioral paradigms in rodents, such as forced swim tests or elevated plus mazes.

Epilepsy Models: The anticonvulsant properties of dynorphins are investigated in animal models of epilepsy, where they have been shown to suppress seizures. embopress.org

These in vivo studies, often involving direct administration of the peptide into specific brain regions or the spinal cord, help to elucidate the complex role of Dynorphin A (1-9) in various physiological and pathological processes. annualreviews.org

Rodent Models of Pain and Analgesia (e.g., Mechanical Allodynia, Writhing Test)

Rodent models are fundamental in elucidating the analgesic or pronociceptive roles of Dynorphin A (1-9). These models allow for the controlled study of pain responses and the efficacy of potential analgesic compounds.

Mechanical Allodynia: This model assesses pain-like responses to a normally non-painful stimulus, such as light touch. It is particularly relevant for studying neuropathic pain. In a rat model of inflammatory pain induced by Freund's Complete Adjuvant, the analgesic effects of dynorphin fragments, including Dynorphin A (1-9), have been evaluated. uq.edu.aunih.gov Following the induction of inflammation, mechanical allodynia is measured to determine the pain threshold. uq.edu.aunih.gov Studies have shown that dynorphin fragments can modulate nociceptive responses in these models. uq.edu.aunih.gov For instance, research on a rat model of unilateral peripheral inflammation demonstrated that Dynorphin A (1-9), along with other fragments, displayed significant activity at opioid receptors. uq.edu.aunih.gov

In models of joint pain induced by monosodium iodoacetate (MIA), mechanical allodynia is a key measure. upf.edu Following MIA injection into the joint, mice develop a significant and lasting decrease in their paw withdrawal threshold, indicating mechanical allodynia. upf.edu This model has been used to investigate the role of the dynorphin/kappa opioid receptor (KOR) system in chronic pain. upf.edu

Writhing Test: The writhing test, often induced by an intraperitoneal injection of acetic acid in mice, is a model of visceral pain used to screen for analgesic activity. nih.govcdnsciencepub.comnih.gov The number of writhes, a characteristic stretching behavior, is counted over a specific period. cdnsciencepub.com The analgesic efficacy of a compound is determined by its ability to reduce the number of writhes compared to a control group. cdnsciencepub.com Studies have utilized this model to assess the antinociceptive properties of Dynorphin A (1-9) and its analogues. nih.govresearchgate.net For example, research has shown that certain analogues of Dynorphin A (1-9) are more potent analgesics than the parent compound in the writhing test. nih.govresearchgate.net

Table 1: Rodent Models of Pain and Analgesia for Dynorphin A (1-9) Research

Model Pain Type Typical Species Measured Endpoint Relevance to Dynorphin A (1-9)
Mechanical Allodynia (e.g., von Frey test) Neuropathic, Inflammatory Rat, Mouse Paw withdrawal threshold Investigating the role of Dynorphin A (1-9) in chronic pain states and its interaction with opioid receptors. uq.edu.aunih.govupf.edu

Models of Addiction, Drug-Seeking Behavior, and Opioid Withdrawal

The dynorphin/KOR system is critically involved in the neurobiology of addiction, particularly in the negative affective states associated with drug withdrawal and the motivation to seek drugs.

Drug-Seeking Behavior: Animal models of drug-seeking behavior are essential for understanding the mechanisms of relapse. Stress is a major factor in reinstating drug-seeking behavior, and studies have shown that the dynorphin/KOR system is crucial for stress-induced, but not prime-induced, reinstatement of cocaine seeking. jneurosci.org Repeated exposure to drugs of abuse like cocaine leads to increased dynorphin concentrations in brain regions associated with addiction, such as the striatum and substantia nigra. wikipedia.org This upregulation of the dynorphin system is thought to contribute to the dysphoric aspects of addiction and withdrawal, thereby driving further drug use. wikipedia.orgjneurosci.org

Opioid Withdrawal: Models of opioid withdrawal in rodents are used to study the physical and motivational-affective symptoms that occur upon cessation of chronic opioid use. Research has demonstrated that Dynorphin A can attenuate spontaneous withdrawal symptoms in morphine-dependent rodents. wisc.edu Furthermore, administration of Dynorphin A has been shown to decrease the severity of naloxone-precipitated withdrawal symptoms. wisc.edunih.gov However, the role of the dynorphin system in withdrawal is complex, with some studies suggesting that blockade of KORs can potentiate certain withdrawal signs. nih.gov Recent research highlights the involvement of the endogenous KOR-dynorphin system in the negative affect and social deficits observed during opioid withdrawal. frontiersin.org

Table 2: Models of Addiction and Withdrawal in Dynorphin A (1-9) Research

Model Focus Key Findings Related to Dynorphin System
Reinstatement of Drug-Seeking Relapse The dynorphin/KOR system is critical for stress-induced reinstatement of cocaine-seeking. jneurosci.org
Chronic Drug Exposure (e.g., Cocaine) Neuroadaptations Repeated cocaine exposure increases dynorphin expression in brain reward circuits. wikipedia.orgnih.gov

Models of Neurological Disorders (e.g., Spinocerebellar Ataxia, Traumatic Brain Injury, Spinal Cord Injury, Epilepsy)

The dynorphin system has been implicated in the pathophysiology of various neurological disorders, where it can exert both neuroprotective and neurotoxic effects.

Spinocerebellar Ataxia (SCA): Missense mutations in the prodynorphin (PDYN) gene have been identified as the cause of Spinocerebellar Ataxia Type 23 (SCA23). nih.govjensenlab.org This neurodegenerative disorder is characterized by progressive ataxia resulting from Purkinje cell loss in the cerebellum. nih.govoup.com Research suggests that mutations in the Dynorphin A-coding region of PDYN lead to the production of mutant peptides with altered structures and increased stability, resulting in neurotoxicity. nih.govjensenlab.orgresearchgate.net This toxicity may be mediated through non-opioid mechanisms, potentially involving the NMDA receptor. oup.comresearchgate.net Cellular and animal models are used to study how these mutant dynorphin peptides contribute to neurodegeneration. nih.gov

Traumatic Brain Injury (TBI) and Spinal Cord Injury (SCI): A significant body of research points to the involvement of dynorphins in the secondary injury cascade following TBI and SCI. imrpress.comnih.gov Following injury, dynorphin levels can increase at the site of trauma. annualreviews.org Intrathecal injections of dynorphin can replicate some of the pathologies seen after SCI, including motor dysfunction and neurodegeneration. imrpress.comnih.gov These detrimental effects are often mediated by non-opioid mechanisms, such as interactions with the NMDA receptor. imrpress.comnih.gov Conversely, some studies suggest that activation of KORs may offer neuroprotection in the context of neural injury. imrpress.comnih.gov Animal models of contusion or ligation SCI are used to investigate these dual roles. frontiersin.org

Epilepsy: The dynorphin/KOR system, particularly within the hippocampus, plays a significant modulatory role in epilepsy. frontiersin.orgnih.gov Dynorphin is highly expressed in hippocampal mossy fibers and is released in large amounts during seizures. frontiersin.orgfrontiersin.org Generally, activation of KORs is considered to have an anticonvulsant effect by reducing neuronal excitability. frontiersin.orgfrontiersin.org Studies using pilocarpine-induced or kainic acid-induced seizure models in rodents have shown that dynorphin can be protective against seizure-induced neuronal injury. tandfonline.comoup.com Genetic models, such as prodynorphin knockout mice, exhibit increased susceptibility to seizures, further supporting the anticonvulsant role of the endogenous dynorphin system. frontiersin.orgoup.com

Models of Psychiatric Disorders (e.g., Anxiety-like Behaviors, Depression)

The dynorphin/KOR system is a key mediator of the brain's response to stress and is heavily implicated in the pathophysiology of mood and anxiety disorders.

Anxiety-like Behaviors: The role of Dynorphin A (1-9) in anxiety is complex. While KOR antagonists are being investigated for their potential anxiolytic effects, some methods of dynorphin administration have been found to increase anxiety behaviors in animal models. frontiersin.org

Depression: The dynorphin/KOR system is strongly linked to the negative affective states characteristic of depression. jneurosci.orgfrontiersin.org Activation of this system, often triggered by stress, is associated with pro-depressant-like effects in various animal models. jneurosci.orgfrontiersin.org Models such as the forced swim test and learned helplessness in rodents are used to investigate these effects. wikipedia.orgarxiv.org In these models, stress exposure leads to increased dynorphin levels in brain regions like the nucleus accumbens and hippocampus. wikipedia.org Antagonizing the KOR can produce antidepressant-like effects, suggesting that blocking the dynorphin system may be a viable therapeutic strategy for depression. wikipedia.orgarxiv.org Dynorphin is thought to contribute to depressive symptoms by inhibiting dopamine (B1211576) release and modulating other neurotransmitter systems involved in mood regulation. wikipedia.org

Table 3: Models of Psychiatric Disorders in Dynorphin A (1-9) Research

Disorder Animal Model Key Findings Related to Dynorphin System
Depression Forced Swim Test, Learned Helplessness Stress increases dynorphin levels; KOR activation produces depression-like behaviors. wikipedia.orgarxiv.org

Inflammatory Pain Models

Models of inflammatory pain are crucial for understanding the peripheral actions of dynorphins. Leukocytes that invade inflamed tissues release opioid peptides, including dynorphins, which can act locally to reduce pain. uq.edu.au

One common model involves the injection of Freund's Complete Adjuvant (CFA) into the paw of a rat, which induces a localized and persistent inflammation. uq.edu.aunih.govunibo.it This allows for the study of mechanical allodynia and the analgesic effects of peripherally acting compounds. uq.edu.aunih.gov Research using this model has shown that dynorphin peptides are biotransformed into smaller, active fragments within the inflamed tissue. uq.edu.au Studies have demonstrated that fragments like Dynorphin A (1-9) are potent agonists at opioid receptors and can modulate pain signaling in this context. uq.edu.aunih.gov Another model utilizes formalin injection into the paw to induce a biphasic pain response, which has also been used to show that the dynorphin/KOR system is involved in mediating antinociception in inflammatory pain. frontiersin.org

Genetic Animal Models

Kappa Opioid Receptor (KOR) Knockout Models

Genetically modified animal models, specifically those with a targeted deletion of the kappa opioid receptor (KOR), have become indispensable tools in elucidating the precise physiological and behavioral roles of the dynorphin/KOR system. These KOR knockout (KO) mice are viable and have been instrumental in dissecting the specific contributions of KOR in mediating the effects of dynorphin peptides, including Dynorphin A (1-9). pnas.orghapres.com

Research utilizing KOR-KO mice has demonstrated the critical role of this receptor in a variety of functions. For instance, studies have shown that KOR-KO mice exhibit altered pain perception, highlighting the receptor's involvement in nociceptive pathways. pnas.org Furthermore, these models have been crucial in understanding the complexities of the dynorphin system in stress, anxiety, and addiction-related behaviors. The absence of KOR can significantly alter behavioral responses to stressors and drugs of abuse, providing strong evidence for the receptor's role in these processes. capes.gov.brnih.govnih.gov

One of the key advantages of using KOR-KO mice is the ability to discern receptor-specific effects from the non-specific actions of dynorphin peptides. It has been observed that dynorphins can interact with other opioid receptors, such as the mu-opioid receptor (MOR), and even non-opioid systems. capes.gov.br By using KOR-KO mice alongside wild-type controls, researchers can isolate the physiological consequences of KOR activation. For example, studies have shown that while some effects of dynorphin administration are absent in KOR-KO mice, others persist, indicating the involvement of other receptor systems. capes.gov.br

In the context of alcohol consumption, KOR-KO mice have displayed a decreased preference for alcohol, suggesting that the KOR system plays a role in the rewarding or reinforcing effects of ethanol (B145695). rockefeller.edu These findings underscore the complex role of the dynorphin/KOR system in modulating consummatory behaviors.

The table below summarizes key findings from studies using KOR knockout models relevant to the dynorphin system.

Research Area Key Findings in KOR Knockout Mice Reference
Pain Perception Enhanced pain perception. pnas.org
Vascular Development Increased vascular formation in early embryos. pnas.org pnas.org
Stress and Aversion Blockade of aversive responses to KOR agonists. capes.gov.brnih.gov
Alcohol Consumption Decreased preference for alcohol. rockefeller.edu
Neurotransmitter Signaling High basal G protein-mediated signaling in the striatum is KOR-dependent. capes.gov.br capes.gov.br

Transgenic Animal Models Expressing Mutant Dynorphin A (e.g., PDYNR212W Mice)

To investigate the pathological consequences of altered dynorphin A, transgenic mouse models have been developed to express mutant forms of the precursor protein, prodynorphin (PDYN). A notable example is the PDYNR212W mouse model, which was created to study spinocerebellar ataxia type 23 (SCA23), a neurodegenerative disorder linked to mutations in the PDYN gene. pnas.org

These transgenic mice ubiquitously express the human PDYN gene carrying the R212W mutation. A primary characteristic of the PDYNR212W mice is the markedly elevated levels of the mutant dynorphin A peptide in the brain, particularly in the cerebellum. pnas.org This accumulation of mutant dynorphin A is associated with significant neuropathological and behavioral changes that mirror aspects of SCA23 in humans.

Key pathological features observed in PDYNR212W mice include the progressive loss of Purkinje cells in the cerebellum and retraction of climbing fibers. pnas.orgcapes.gov.br These cellular deficits are accompanied by observable motor dysfunction. The mice exhibit gait abnormalities starting from three months of age, which progress to a more severe loss of motor coordination and balance by twelve months, as demonstrated by declining performance on tasks like the accelerating rotarod. pnas.org

The underlying mechanism for the observed pathology in PDYNR212W mice appears to be linked to the neurotoxic effects of the elevated mutant dynorphin A. Research suggests that the mutation leads to altered processing of the precursor protein, resulting in increased stability and accumulation of the dynorphin A peptide. pnas.orgnih.gov This, in turn, is thought to disrupt normal glutamatergic signaling and neuronal excitability, ultimately leading to the observed neurodegeneration and motor impairments. pnas.org

The following table summarizes the key characteristics and findings related to the PDYNR212W mouse model.

Feature Observation in PDYNR212W Mice Reference
Genotype Express human PDYN with R212W mutation. pnas.org
Dynorphin A Levels Markedly elevated levels of mutant dynorphin A in the cerebellum. pnas.orgnih.gov
Neuropathology Progressive Purkinje cell loss and climbing fiber retraction. pnas.orgcapes.gov.br
Behavioral Phenotype Progressive gait deficits and loss of motor coordination. pnas.org
Proposed Mechanism Enhanced processing of mutant PDYN leading to neurotoxic levels of dynorphin A, affecting glutamatergic signaling. pnas.orgrockefeller.edu

Advanced Analytical and Imaging Techniques

Radioimmunoassay (RIA) for Peptide Quantification

Radioimmunoassay (RIA) is a highly sensitive and specific technique that has been extensively used for the quantification of dynorphin peptides, including fragments like Dynorphin A (1-9), in various biological samples such as brain tissue and dialysates. microbenotes.comnumberanalytics.com The principle of RIA is based on the competitive binding of a radiolabeled antigen (e.g., 125I-labeled Dynorphin A) and an unlabeled antigen (the Dynorphin A in the sample) to a limited amount of a specific antibody. microbenotes.com The amount of radioactivity measured is inversely proportional to the concentration of the unlabeled peptide in the sample.

The specificity of the RIA is determined by the antibody used. Antibodies have been developed that are specific for different dynorphin fragments, allowing for the distinct measurement of, for example, Dynorphin A (1-17), Dynorphin A (1-8), and Dynorphin B. pnas.orgnih.gov For the quantification of Dynorphin A (1-9), the development of an antibody with high affinity for this specific fragment and low cross-reactivity with other related peptides is crucial. While some studies have reported the use of antibodies for Dynorphin A (1-9) in techniques like autoradiography, detailed RIA protocols specifically for this fragment are often part of broader dynorphin system analyses. nih.gov The cross-reactivity of some dynorphin antisera with Dynorphin A (1-9) has been reported to be very low (<0.01%), indicating that highly specific RIAs for other dynorphin peptides can be achieved. pnas.org

RIA has been instrumental in determining the concentration of dynorphin peptides in various experimental conditions. For instance, RIA has been used to measure the levels of Dynorphin A (1-8) in brain regions following electroconvulsive shock and to quantify dynorphin levels in cell cultures. capes.gov.brjneurosci.org

The table below outlines the general steps involved in a competitive RIA for a peptide like Dynorphin A (1-9).

Step Description
1. Antibody Coating A specific antibody against Dynorphin A (1-9) is immobilized onto a solid phase (e.g., the wells of a microtiter plate).
2. Competitive Binding A known amount of radiolabeled Dynorphin A (1-9) and the sample containing the unknown amount of unlabeled Dynorphin A (1-9) are added to the antibody-coated wells. They compete for binding to the antibody.
3. Incubation The mixture is incubated to allow the binding reaction to reach equilibrium.
4. Washing Unbound antigens (both labeled and unlabeled) are washed away.
5. Measurement The amount of radioactivity remaining in the well, which is bound to the antibody, is measured using a gamma counter.
6. Quantification The concentration of Dynorphin A (1-9) in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of unlabeled Dynorphin A (1-9).

Immunohistochemistry and Histochemical Analysis for Localization and Expression

Immunohistochemistry (IHC) and histochemical analysis are powerful techniques used to visualize the localization and expression of Dynorphin A and its precursors within the cellular and subcellular compartments of the brain. jneurosci.org These methods rely on the use of specific antibodies that bind to the target peptide, which is then visualized using enzymatic reactions that produce a colored product or fluorescent tags.

IHC studies have been crucial in mapping the distribution of dynorphin-containing neurons and fiber systems throughout the central nervous system. For example, studies have shown dynorphin immunoreactivity in various brain regions, including the hypothalamus, hippocampus, striatum, and spinal cord. pnas.orgnih.gov The staining pattern can reveal whether the peptide is localized in neuronal cell bodies (perikarya), axons, or nerve terminals. capes.gov.brnih.gov

The specificity of the antibody is paramount in IHC. Different antibodies can be raised against various epitopes of the prodynorphin protein or its processed peptides. For instance, antibodies targeting the N-terminus, C-terminus, or mid-region of Dynorphin A can provide different staining patterns, reflecting the presence of different processed forms of the peptide in various cellular compartments. nih.gov While antibodies for various dynorphin peptides are commercially available and have been used in numerous studies, specific and validated antibodies for Dynorphin A (1-9) are essential for its precise localization.

In situ hybridization histochemistry is a related technique that allows for the localization of the messenger RNA (mRNA) that codes for prodynorphin. This method provides information about which cells are actively synthesizing the precursor peptide. Studies combining in situ hybridization for preprodynorphin mRNA and IHC for dynorphin peptides have shown that increases in peptide levels are often paralleled by an increase in gene transcription, for example, in response to peripheral inflammation. nih.gov

Technique Principle Information Gained
Immunohistochemistry (IHC) Uses specific antibodies to detect the presence and location of Dynorphin A peptides in tissue sections.Provides cellular and subcellular localization of the peptide (cell bodies, fibers, terminals).
In Situ Hybridization Histochemistry Uses labeled nucleic acid probes to detect and localize specific mRNA sequences (e.g., preprodynorphin mRNA) in tissue.Identifies the specific cells that are synthesizing the dynorphin precursor protein.

In Vivo Microdialysis for Neurotransmitter Release

In vivo microdialysis is a minimally invasive technique used to sample the extracellular fluid from specific brain regions in awake, freely moving animals. This method allows for the measurement of neurotransmitters, neuropeptides, and their metabolites, providing a dynamic view of neurochemical events in real-time. nih.govnih.gov

The technique involves the implantation of a small, semi-permeable microdialysis probe into the brain region of interest. The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid), and substances from the extracellular space diffuse across the probe's membrane into the perfusate, which is then collected for analysis.

Microdialysis has been successfully employed to study the release of dynorphin peptides, including Dynorphin A(1-8), in response to various stimuli. For example, studies have shown that administration of alcohol can lead to a transient increase in the extracellular levels of Dynorphin A(1-8) in the nucleus accumbens. nih.gov This technique is often coupled with highly sensitive analytical methods like RIA or, more recently, liquid chromatography-mass spectrometry (LC-MS) to quantify the low concentrations of peptides in the dialysate. nih.govelifesciences.org

Furthermore, in vivo microdialysis is a powerful tool to investigate how Dynorphin A (1-9) modulates the release of other neurotransmitters. By locally infusing Dynorphin A (1-9) through the microdialysis probe, researchers can measure its effect on the extracellular concentrations of neurotransmitters like dopamine and glutamate (B1630785) in the same brain region. nih.gov For instance, it has been shown that systemic or local administration of KOR agonists can decrease dopamine overflow in the nucleus accumbens. nih.gov

The combination of optogenetics with microdialysis (opto-dialysis) has emerged as a state-of-the-art approach, allowing for the precise stimulation of genetically defined neuronal populations while simultaneously sampling the resulting neurochemical release. elifesciences.org This has enabled the direct measurement of evoked dynorphin release from specific neuronal pathways.

The table below outlines the key steps and applications of in vivo microdialysis in Dynorphin A (1-9) research.

Aspect Description
Principle A semi-permeable probe is implanted in a specific brain region to sample extracellular fluid.
Measurement of Dynorphin A (1-9) Release Allows for the collection of extracellular Dynorphin A (1-9) to measure its basal levels and release in response to physiological or pharmacological stimuli.
Modulation of Neurotransmitter Release Dynorphin A (1-9) can be infused through the probe to study its effect on the release of other neurotransmitters like dopamine.
Coupled Analytical Techniques Dialysate samples are typically analyzed using highly sensitive methods such as RIA or LC-MS.
Advanced Applications Combination with optogenetics (opto-dialysis) allows for the study of peptide release from specific, genetically targeted neurons.

Therapeutic Potential and Future Research Directions

Dynorphin (B1627789) A (1-9) as a Scaffold for Rational Drug Discovery

The unique structure of Dynorphin A (1-9) makes it an attractive scaffold for the rational design of new drugs. This is because its constituent amino acids create a "message-address" concept, where a portion of the peptide is responsible for binding and another for receptor selectivity. This modular nature allows for systematic modifications to enhance its drug-like properties, such as stability, bioavailability, and receptor selectivity. mdpi.com

Researchers have explored various strategies to modify the Dynorphin A (1-9) backbone. These include:

Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids to increase resistance to enzymatic degradation. nih.gov

Cyclization: Creating cyclic versions of the peptide to improve stability and receptor affinity. acs.orgflinders.edu.au

Grafting: Incorporating Dynorphin A fragments into other stable peptide scaffolds, such as those derived from sunflower seeds. flinders.edu.auacs.org

The primary goal of using Dynorphin A (1-9) as a scaffold is to develop ligands with tailored pharmacological profiles. By systematically altering its structure, it is possible to create molecules that are not only potent and selective KOR agonists but also biased ligands that preferentially activate certain downstream signaling pathways over others. This approach holds promise for separating the therapeutic effects of KOR activation from its undesirable side effects. nih.govresearchgate.net

Targeting the Kappa Opioid Receptor System for Clinical Translation

The KOR system is implicated in a wide range of physiological and pathological processes, including pain, mood, and addiction. frontiersin.org Targeting this system with novel ligands derived from or inspired by Dynorphin A (1-9) is a key area of clinical translation.

Development of KOR Antagonists for Psychiatric and Addictive Disorders

Growing evidence suggests that the dynorphin/KOR system is dysregulated in stress, depression, and addiction. nih.govescholarship.org Chronic stress can lead to an upregulation of dynorphin, which, through KOR activation, contributes to a negative affective state. nih.govescholarship.org This has led to the hypothesis that KOR antagonists could have therapeutic potential as antidepressants and as treatments for addictive disorders. nih.govescholarship.org Several KOR antagonists are in various stages of clinical development for these indications. mdpi.comnih.gov The aim is to block the pro-depressive and pro-addictive effects of endogenous dynorphins, thereby restoring normal mood and reducing drug-seeking behavior. nih.govnih.gov

Exploration of Biased KOR Ligands to Dissociate Therapeutic from Adverse Effects

The concept of biased agonism, or functional selectivity, has emerged as a promising strategy to improve the therapeutic index of KOR ligands. nih.govresearchgate.net KORs can signal through multiple intracellular pathways, including G-protein-dependent and β-arrestin-dependent pathways. nih.govfrontiersin.org It is believed that the therapeutic effects (e.g., analgesia) and adverse effects (e.g., dysphoria) may be mediated by different signaling cascades. nih.govfrontiersin.orgnih.gov

Biased KOR ligands are designed to preferentially activate one pathway over another. nih.govnih.gov For example, a G-protein-biased KOR agonist might produce analgesia with reduced dysphoria and sedation compared to an unbiased agonist. nih.govbiorxiv.org The development and characterization of such biased ligands are at the forefront of KOR-targeted drug discovery. researchgate.netnih.gov

Ligand TypeAssociated Effects
G-protein biased KOR agonists Analgesia, antipruritic effects. nih.govnih.gov
Unbiased KOR agonists Dysphoria, sedation, hallucinations. nih.govnih.gov

Design of Peripherally Acting KOR Ligands to Minimize Central Side Effects

To circumvent the CNS side effects associated with KOR activation, another strategy is to develop peripherally restricted KOR ligands. These molecules are designed to have limited ability to cross the blood-brain barrier, thereby confining their action to peripheral tissues. nih.govresearchgate.netnih.gov This approach is particularly attractive for the treatment of peripheral pain conditions, such as inflammatory pain and neuropathic pain, as well as for pruritus. nih.govfrontiersin.org By activating KORs on peripheral sensory neurons, these ligands can produce analgesia and anti-pruritic effects without causing the centrally mediated side effects of traditional KOR agonists. flinders.edu.aunih.gov A notable success in this area is the FDA-approved drug difelikefalin (B1670546) (Korsuva) for the treatment of pruritus in hemodialysis patients. nih.gov

Leveraging Non-Opioid Receptor Interactions for Neurological Therapeutics

Studies have shown that Dynorphin A can act as a non-competitive antagonist at the NMDA receptor, independent of its action at opioid receptors. researchgate.net This interaction appears to be mediated by a direct binding of the C-terminal portion of the peptide to the NMDA receptor complex. researchgate.net Additionally, dynorphin A has been found to activate bradykinin (B550075) receptors, contributing to pain transmission. nih.govu-tokyo.ac.jp This dual action on both opioid and non-opioid receptors could have significant implications for the treatment of neurological disorders where these systems are involved, such as chronic pain and neurodegenerative diseases. Future research in this area will focus on elucidating the precise molecular mechanisms of these non-opioid interactions and exploring how they can be harnessed for the development of novel therapeutics for complex neurological conditions.

Investigation of Combination Therapies Involving Dynorphin A (1-9) Analogs

The unique dual nature of dynorphin A, exhibiting both neuroinhibitory effects through opioid receptors and neuroexcitatory actions via non-opioid pathways, presents a compelling case for the investigation of combination therapies. nih.gov Research has explored combining kappa-opioid receptor (KOR) antagonists with mu-opioid receptor (MOR) or delta-opioid receptor (DOR) agonists for pain treatment. nih.gov This approach aims to leverage the analgesic effects while mitigating the undesirable side effects associated with single-receptor targeting.

One area of investigation involves the development of hybrid molecules that combine the pharmacophores of different opioid peptides. For instance, dermorphin-dynorphin (DRM-DYN) hybrid analogs have been synthesized. jst.go.jp These analogs, such as DRM-DYN001, have demonstrated high affinities for both μ- and κ-opioid receptors and have shown potential antidepressant-like effects in preclinical models. jst.go.jp The rationale is that simultaneous modulation of multiple opioid receptors could produce a more favorable therapeutic profile. jst.go.jp

Furthermore, given that the excitatory effects of dynorphin A may be mediated through bradykinin receptors (BRs) and the N-Methyl-d-aspartate receptor (NMDAR), combination therapies could involve co-administering a KOR agonist with a BR or NMDAR antagonist. nih.govu-tokyo.ac.jp An antagonist for the bradykinin receptors, (des-Arg7) Dyn A-(4–11), has been identified and shown to block the excitatory actions of dynorphin A, suggesting its potential use in combination to manage neuropathic pain. nih.gov

The following table summarizes key findings from studies on combination therapy approaches involving Dynorphin A analogs.

Analog/CompoundTarget ReceptorsTherapeutic GoalKey Finding
KOR antagonistsKOR, MOR, DORPain TreatmentInvestigated as a combination therapy with MOR/DOR agonists. nih.gov
DRM-DYN001μ-opioid receptor, κ-opioid receptorAntidepressantExhibited antidepressant-like effects through stimulation of μ1- and κ-opioid receptors. jst.go.jp
(des-Arg7) Dyn A-(4–11)Bradykinin ReceptorsNeuropathic PainAntagonized Dyn A-induced neuroexcitatory effects. nih.gov

Challenges and Opportunities in Peptide-Based Therapeutics Development

The development of peptide-based therapeutics, including those derived from Dynorphin A (1-9), is met with both significant challenges and promising opportunities.

Challenges:

A primary hurdle in the development of peptide drugs is their inherent instability. Peptides are susceptible to degradation by proteases in the body, leading to a short half-life. nih.gov For example, Dynorphin A has a half-life of about 30 minutes. nih.gov Additionally, their ability to cross the blood-brain barrier is often limited, restricting their efficacy for central nervous system disorders. nih.gov The complexity of the endogenous opioid system itself presents a challenge, with over 20 unique opioid peptides derived from four different precursor molecules, leading to difficulties in achieving receptor selectivity and understanding the specific role of each peptide. nih.gov The promiscuity of endogenous peptides at different receptors further complicates the development of highly specific drugs. nih.gov

Opportunities:

Despite these challenges, peptide therapeutics offer several advantages, including high target specificity and lower toxicity compared to small molecules. nih.govfrontiersin.org Advances in peptide engineering have provided strategies to overcome stability issues. These include the incorporation of D-amino acids, cyclization of the peptide structure, and chemical modifications to the peptide backbone. nih.govnews-medical.net For instance, the analog E-2078 (H-MeTyr-Gly-Gly-Phe-Leu-Arg-NMeArg-DLeuNHEt) was developed with increased stability (half-life of 4 hours) and comparable receptor binding affinities to Dynorphin A. nih.gov

The growing understanding of the structure-activity relationships of Dynorphin A analogs is paving the way for the rational design of new compounds with improved therapeutic properties. researchgate.net Novel technologies like artificial intelligence and machine learning are also being leveraged to accelerate the discovery and optimization of peptide-based drugs, potentially reducing costs and improving the efficiency of finding promising therapeutic candidates. news-medical.net

The table below outlines some of the key challenges and the corresponding opportunities or solutions in the development of Dynorphin A-based peptide therapeutics.

ChallengeOpportunity/SolutionExample
Low metabolic stabilityIncorporation of D-amino acids, backbone modifications, cyclization. nih.govnih.govnews-medical.netThe analog E-2078 has an increased half-life compared to Dynorphin A. nih.gov
Poor blood-brain barrier penetrationConjugation to cell-penetrating peptides or other carrier molecules. nih.govfrontiersin.org
Receptor selectivityStructure-activity relationship (SAR) studies to identify key residues for receptor binding. nih.govresearchgate.netIdentification of [des-Arg(7)]-Dyn A(1-9)-NH2 as a minimum pharmacophore for KOR antagonism. researchgate.net
Complexity of the opioid systemDevelopment of highly selective analogs and use of advanced analytical techniques. nih.gov

Unexplored Functional Aspects and Novel Research Avenues

While much of the research on Dynorphin A has centered on its role in pain and addiction through opioid receptor modulation, several functional aspects remain underexplored, opening up new avenues for investigation.

One intriguing area is the non-opioid, neuroexcitatory effects of Dynorphin A and its fragments. researchgate.net These effects are thought to be mediated by interactions with the N-Methyl-d-aspartate receptor (NMDAR) and bradykinin receptors. nih.govu-tokyo.ac.jp The precise mechanisms of these interactions and their physiological and pathological significance are not fully understood. Further research could elucidate the role of these non-opioid actions in conditions such as neuropathic pain and neuroinflammation. u-tokyo.ac.jpki.se

Recent findings suggest that dynorphins may also function as cell-penetrating peptides (CPPs), capable of translocating across cell membranes and interacting with intracellular targets. ki.seki.se This opens up the possibility of entirely new signaling pathways and cellular functions for Dynorphin A that are independent of traditional cell surface receptors. Identifying these intracellular targets could reveal novel therapeutic opportunities. For example, a Dyn A-binding factor (DABF) that functions as an oligopeptidase has been identified, suggesting a role for dynorphins in regulating the degradation of other neuropeptides. ki.seki.se

Furthermore, the potential involvement of dynorphins in neurodegenerative disorders like Alzheimer's disease is an emerging area of research. ki.se Upregulation of Dynorphin A may contribute to neuronal death in these conditions, suggesting that targeting dynorphin pathways could be a novel therapeutic strategy. ki.se

Future research could focus on the following unexplored areas:

Delineating the signaling pathways of Dynorphin A at bradykinin and NMDA receptors.

Investigating the mechanisms and functional consequences of Dynorphin A's cell-penetrating properties.

Identifying and characterizing the intracellular binding partners of Dynorphin A.

Exploring the role of the dynorphin system in the pathophysiology of various neurodegenerative diseases.

Q & A

Q. How should researchers handle discrepancies between in vitro and in vivo Dynorphin A (1-9) activity?

  • Methodological Answer : Reconcile differences by evaluating tissue-specific metabolism (e.g., peptidase activity in brain vs. plasma) and blood-brain barrier penetration. Use knockout models (e.g., KOR/^{-/-} mice) to isolate receptor-mediated effects. Cross-validate findings with ex vivo slice electrophysiology or PET imaging of receptor occupancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.